(16R)-Dihydrositsirikine
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-hydroxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h4-7,13,16-17,19,22,24H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOKSUGCIDKRQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=C(C2CC1C(CO)C(=O)OC)NC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(16R)-Dihydrositsirikine: A Technical Guide to its Discovery and Isolation from Catharanthus roseus
For Researchers, Scientists, and Drug Development Professionals
Introduction
(16R)-Dihydrositsirikine is a Corynanthe-type terpenoid indole (B1671886) alkaloid and a natural product identified in the medicinal plant Catharanthus roseus (L.) G. Don. This plant, a member of the Apocynaceae family, is a rich source of over 130 such alkaloids, some of which, like vinblastine (B1199706) and vincristine, are indispensable chemotherapeutic agents. While not as extensively studied as its more famous counterparts, this compound and its stereoisomers, such as the sitsirikines and isositsirikines, are part of the complex alkaloid profile of C. roseus. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing generalized experimental protocols for its extraction and purification from Catharanthus roseus. Due to the limited availability of specific data for this compound in publicly accessible literature, this guide combines established methods for the isolation of indole alkaloids from this plant with the known chemical properties of the target compound.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental to developing effective isolation and characterization protocols.
| Property | Value |
| Molecular Formula | C₂₁H₂₈N₂O₃ |
| Molecular Weight | 356.47 g/mol |
| CAS Number | 6519-26-2 |
| Class | Terpenoid Indole Alkaloid (Corynanthe type) |
Discovery and Initial Characterization
The initial identification of dihydrositsirikine and related isomers from Catharanthus roseus was reported in the early 1980s. Research by Kohl and colleagues led to the isolation of N-oxides of sitsirikine (B1171667) and dihydrositsirikine from the plant. Subsequent work by the same research group in 1984 detailed the isolation of 16R-19,20-E-isositsirikine and 16R-19,20-Z-isositsirikine from cell suspension cultures of Catharanthus roseus, with structural elucidation carried out using spectroscopic methods. The absolute configuration of the related isositsirikine (B207786) was determined through enzymatic conversion from geissoschizine, a known precursor in the biosynthesis of indole alkaloids.
Experimental Protocols: Isolation of this compound
Plant Material and Extraction
-
Plant Material: Dried and powdered leaves of Catharanthus roseus.
-
Extraction Solvent: Methanol (B129727) or a mixture of methanol and water.
-
Procedure:
-
Macerate the powdered plant material in the extraction solvent at room temperature for 24-48 hours with occasional stirring.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction process with the plant residue to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Liquid-Liquid Partitioning
This step is crucial for the separation of alkaloids from other plant constituents.
-
Reagents: 2% (v/v) aqueous sulfuric acid, dichloromethane (B109758) (or chloroform), and ammonium (B1175870) hydroxide.
-
Procedure:
-
Dissolve the crude extract in 2% aqueous sulfuric acid to protonate the alkaloids, rendering them water-soluble.
-
Wash the acidic aqueous solution with dichloromethane to remove non-polar and neutral impurities.
-
Make the aqueous layer basic (pH 9-10) by the dropwise addition of ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extract the alkaloids from the basified aqueous solution with dichloromethane. Repeat the extraction multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a crude alkaloid mixture.
-
Chromatographic Purification
Further purification of the crude alkaloid mixture is necessary to isolate this compound.
-
Techniques: Column chromatography and/or preparative Thin Layer Chromatography (TLC).
-
Stationary Phase: Silica (B1680970) gel or alumina.
-
Mobile Phase: A gradient of non-polar to polar solvents, such as hexane, ethyl acetate, and methanol.
-
Procedure:
-
Subject the crude alkaloid mixture to column chromatography over silica gel.
-
Elute the column with a solvent gradient of increasing polarity.
-
Collect fractions and monitor by TLC using a suitable solvent system and a visualizing agent (e.g., Dragendorff's reagent or UV light).
-
Pool fractions containing the compound of interest based on their TLC profiles.
-
If necessary, perform further purification of the enriched fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
-
Quantitative Data
Specific quantitative data on the yield of this compound from Catharanthus roseus is not well-documented. The concentration of minor alkaloids in the plant is typically low. For context, the yields of some of the more abundant alkaloids from C. roseus are presented below. It is important to note that these values can vary significantly depending on the plant variety, growing conditions, and extraction methodology.
| Alkaloid | Plant Part | Yield (mg/g dry weight) |
| Catharanthine | Leaves | 0.1 - 0.6 |
| Vindoline | Leaves | 0.5 - 3.0 |
| Ajmalicine | Roots | 0.2 - 1.0 |
| Serpentine | Roots | 0.1 - 0.5 |
Visualizations
Biosynthetic Pathway of Corynanthe Alkaloids
This compound belongs to the Corynanthe class of indole alkaloids. Its biosynthesis originates from the precursors tryptamine (B22526) (from the shikimate pathway) and secologanin (B1681713) (from the mevalonate (B85504) or MEP/DOXP pathway). These condense to form strictosidine, the central intermediate for all terpenoid indole alkaloids.
Caption: Generalized biosynthetic pathway of Corynanthe-type alkaloids.
Experimental Workflow for Alkaloid Isolation
The following diagram illustrates the logical steps involved in the generalized acid-base extraction and purification of alkaloids from Catharanthus roseus.
Caption: Workflow for the isolation of indole alkaloids from C. roseus.
Biological Activity
There is a notable lack of specific studies on the biological activities of this compound. However, the broader class of terpenoid indole alkaloids from Catharanthus roseus is known to exhibit a wide range of pharmacological effects, with cytotoxicity being a prominent feature of many of these compounds. The dimeric indole alkaloids, vinblastine and vincristine, are potent anticancer agents that function by inhibiting microtubule formation and inducing apoptosis. While it is plausible that this compound may possess some biological activity, further research is required to elucidate its specific pharmacological profile. The general cytotoxicity of many indole alkaloids suggests that this compound could be a candidate for screening in anticancer and other bioassays.
Conclusion
This compound is one of the many terpenoid indole alkaloids produced by the medicinally important plant Catharanthus roseus. While its discovery dates back to the 1980s, specific details regarding its isolation from the whole plant and its biological activities are not extensively documented in publicly available scientific literature. This guide provides a framework for its isolation based on established protocols for related alkaloids from the same source. The biosynthetic pathway and a generalized isolation workflow are presented to aid researchers in this field. Further investigation is warranted to fully characterize the pharmacological potential of this compound and to determine its concentration in various tissues of C. roseus. Such studies will contribute to a more complete understanding of the complex chemical diversity of this vital medicinal plant.
(16R)-Dihydrositsirikine (CAS: 6519-26-2): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(16R)-Dihydrositsirikine is a naturally occurring indole (B1671886) alkaloid found in Catharanthus roseus.[1] This document provides a detailed overview of its known properties, general experimental protocols for its isolation and analysis, and a summary of the current landscape of research into its biological activities.
Core Physicochemical Properties
This compound is a complex heterocyclic molecule. Its key physicochemical properties are summarized in the table below, providing a foundation for its handling, formulation, and analysis.
| Property | Value | Source |
| CAS Number | 6519-26-2 | Internal |
| Molecular Formula | C₂₁H₂₈N₂O₃ | [1] |
| Molecular Weight | 356.47 g/mol | Internal |
| IUPAC Name | methyl (2R)-2-[(2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate | [1] |
| Melting Point | 215 °C | Internal |
| Boiling Point (Predicted) | 547.5 ± 45.0 °C | Internal |
| Density (Predicted) | 1.24 ± 0.1 g/cm³ | Internal |
| pKa (Predicted) | 14.30 ± 0.10 | Internal |
Experimental Protocols
Detailed experimental protocols for the synthesis, isolation, and analysis of this compound are not extensively documented in publicly available literature. However, based on standard practices for natural product chemistry, the following general methodologies can be applied.
Isolation from Catharanthus roseus Cell Suspension Cultures
This compound is biosynthesized in and can be isolated from cell suspension cultures of Catharanthus roseus.[2] A general workflow for its extraction and purification is outlined below.
Methodology:
-
Cell Culture: Establish and maintain a cell suspension culture of Catharanthus roseus.
-
Harvesting: Collect the cell biomass through filtration or centrifugation.
-
Extraction: The harvested cells are typically lyophilized and then extracted with a polar organic solvent such as methanol.
-
Purification: The crude extract is subjected to a series of chromatographic separations. This may involve initial fractionation using column chromatography with a stationary phase like silica gel, followed by further purification using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
HPLC is a standard technique for the analysis and quantification of alkaloids. A general method for the analysis of this compound would involve:
-
Column: A C18 reversed-phase column is commonly used for the separation of alkaloids.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
Detection: UV detection at a wavelength corresponding to the chromophore of the molecule or mass spectrometry (LC-MS) for more sensitive and specific detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is essential for the structural elucidation of this compound.
-
¹H NMR: Provides information on the number and chemical environment of protons in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the structure of the molecule.
The following diagram illustrates a general workflow for the analysis of an isolated sample.
Biological Activity and Signaling Pathways
Currently, there is a notable lack of specific data in the scientific literature regarding the biological activities and mechanisms of action of this compound. While some related classes of compounds, such as certain dihydropyridines and dihydropyrimidinones, have been reported to possess antimicrobial and cytotoxic properties, it is crucial to note that this compound is a structurally distinct and complex indole alkaloid.[3][4][5][6][7] Therefore, extrapolating the biological activities of these other compound classes to this compound would be speculative and scientifically unfounded without direct experimental evidence.
Further research, including in vitro and in vivo studies, is necessary to determine the pharmacological profile of this compound.[8] This presents an opportunity for novel investigations into the potential therapeutic applications of this natural product.
Summary and Future Directions
This compound is a well-characterized natural product in terms of its physicochemical properties. However, there is a significant gap in the understanding of its biological effects. This technical guide provides a summary of the existing knowledge and outlines general methodologies for its isolation and analysis, which can serve as a starting point for further research. Future studies should focus on screening this compound for various biological activities to uncover its potential as a lead compound in drug discovery.
References
- 1. This compound | C21H28N2O3 | CID 5316739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indole Alkaloids from Catharanthus roseus Tissue Cultures IV1: 16R-19,20-E-Isositsirikin, 16R-19,20-Z-Isositsirikin and 21-Hydroxycyclolochnerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Dihydropyrimidinones Against Multiresistant Bacteria [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. mdpi.com [mdpi.com]
Physical and chemical properties of (16R)-Dihydrositsirikine.
An In-depth Technical Guide to (16R)-Dihydrositsirikine
Introduction
This compound is a natural alkaloid compound that has been identified in Catharanthus roseus, a plant renowned for its rich content of bioactive terpenoid indole (B1671886) alkaloids.[1][] As a member of this extensive family of natural products, this compound holds potential interest for researchers in medicinal chemistry, pharmacology, and drug discovery. This technical guide provides a summary of the available physical and chemical properties of this compound, alongside generalized experimental workflows relevant to its study. Due to the limited specific literature on this particular compound, some sections provide general methodologies common for natural product research.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized below. It is important to note that several of these values are computationally predicted and await experimental verification.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₈N₂O₃ | [1][3] |
| Molecular Weight | 356.47 g/mol | [3] |
| CAS Number | 6519-26-2 | [4] |
| IUPAC Name | methyl 2-(3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-hydroxypropanoate | [1] |
| Synonyms | 18,19-Dihydro-16(R)-sitsirikine, Dihydrositsirikine | [1] |
| Appearance | Powder / Solid | [] |
| Melting Point | Data not available | |
| Boiling Point | 547.5 ± 45.0 °C (Predicted) | |
| Solubility | Data not available. As an alkaloid, solubility is expected in organic solvents like methanol (B129727), ethanol, chloroform, and DMSO. | |
| pKa | 14.30 ± 0.10 (Predicted) | |
| LogP (XLogP3) | 2.7 (Computed) | [1] |
| Canonical SMILES | CCC1CN2CCC3=C(C2CC1C(CO)C(=O)OC)NC4=CC=CC=C34 | [1] |
Experimental Protocols & Characterization
Specific experimental protocols for the isolation, synthesis, or analysis of this compound are not detailed in currently available literature. However, a generalized workflow for the isolation and characterization of an alkaloid from a plant source like Catharanthus roseus is presented below.
Methodologies
-
Plant Material Processing: Plant parts (e.g., leaves, roots) of Catharanthus roseus are collected, dried to remove moisture, and ground into a fine powder to increase the surface area for efficient solvent extraction.
-
Extraction: The powdered material undergoes extraction with an organic solvent, typically methanol or ethanol, to draw out a wide range of secondary metabolites, including alkaloids.
-
Purification: The crude extract is subjected to a series of purification steps. An acid-base liquid-liquid partitioning is a classic method to selectively separate basic alkaloids from other neutral or acidic compounds. This is followed by chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina, and further refined using High-Performance Liquid Chromatography (HPLC) to isolate individual compounds like this compound.
-
Structural Elucidation: The definitive structure of the isolated compound is determined using spectroscopic methods. Mass spectrometry is used to ascertain the molecular weight and formula, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY and HMBC) is employed to piece together the precise molecular structure and stereochemistry.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not available in the public domain. Structural characterization would rely on the following standard techniques.
| Data Type | Details |
| Mass Spectrometry (MS) | Expected to show a molecular ion peak corresponding to the exact mass (356.2100 Da). High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₂₁H₂₈N₂O₃. Fragmentation patterns would provide clues about the core indole-quinolizidine structure. |
| ¹H NMR Spectroscopy | The proton NMR spectrum would be complex, showing characteristic signals for the aromatic protons of the indole ring, aliphatic protons of the quinolizidine (B1214090) skeleton, the ethyl group, the methoxy (B1213986) group of the ester, and protons adjacent to hydroxyl and nitrogen atoms. |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum would show 21 distinct signals corresponding to each carbon atom in the molecule, including signals for the carbonyl carbon of the ester, aromatic carbons, and various aliphatic carbons in the ring system. |
Biological Activity and Signaling Pathways
As of the current literature survey, there is no specific information regarding the biological activity, pharmacological effects, or mechanism of action for this compound. Many alkaloids isolated from Catharanthus roseus exhibit potent biological activities, most notably anticancer properties, but the activity of this specific compound remains to be investigated. The study of such a compound would typically follow a standard drug discovery and development pipeline.
This diagram illustrates the hypothetical progression of a natural product like this compound from initial discovery through preclinical and clinical development. The process begins with screening for biological activity in cellular models, moves to understanding its mechanism and testing in animal models, and, if promising, advances to human clinical trials to evaluate safety and efficacy.
References
Audience: Researchers, scientists, and drug development professionals.
An In-depth Technical Guide to the Biosynthetic Pathway of Indole (B1671886) Alkaloids in Catharanthus roseus
Introduction
Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle, is a plant of significant medicinal importance due to its production of a diverse array of over 130 terpenoid indole alkaloids (TIAs).[1][2] Among these, the bisindole alkaloids vinblastine (B1199706) and vincristine (B1662923) are paramount, serving as indispensable chemotherapeutic agents in the treatment of various cancers, including lymphomas and leukemia.[2] These valuable compounds are synthesized through a complex and highly regulated metabolic pathway that has been the subject of extensive research.[2] Despite decades of study, the low yield of these alkaloids in the native plant necessitates a deeper understanding of the biosynthetic and regulatory networks to facilitate metabolic engineering and enhance production.[3][4] This guide provides a comprehensive overview of the TIA biosynthetic pathway, detailing the core enzymatic steps, regulatory mechanisms, quantitative data from key studies, and relevant experimental protocols.
The Core Biosynthetic Pathway
The biosynthesis of TIAs in C. roseus is a complex process involving multiple subcellular compartments and cell types. The pathway can be broadly divided into three major stages: the formation of precursors, the synthesis of the central intermediate strictosidine (B192452), and the subsequent elaboration into various monomeric and dimeric alkaloids.[2]
-
Precursor Formation: The pathway begins with the convergence of two primary metabolic routes:
-
The Shikimate Pathway , which produces the amino acid tryptophan. Tryptophan is then decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine.[2][5]
-
The Methylerythritol Phosphate (MEP) Pathway , which occurs in the plastids and produces the terpene moiety, secologanin (B1681713).[2] Geraniol 10-hydroxylase (G10H) is a key enzyme in this part of the pathway.[2]
-
-
Formation of Strictosidine: Tryptamine and secologanin are condensed in a stereospecific reaction catalyzed by strictosidine synthase (STR) to form strictosidine, which is the universal precursor for all TIAs in the plant.[1][2]
-
Post-Strictosidine Diversification: Strictosidine is then deglycosylated by strictosidine-β-D-glucosidase (SGD) , yielding a highly reactive aglycone.[5][6] This intermediate serves as a branch point for the synthesis of numerous TIAs. The two most critical branches lead to the formation of catharanthine (B190766) and vindoline (B23647).
-
Catharanthine Biosynthesis: The pathway from the strictosidine aglycone to catharanthine involves several enzymatic steps that are still being fully elucidated.[2]
-
Vindoline Biosynthesis: The biosynthesis of vindoline is a well-characterized, seven-step pathway that begins with the intermediate tabersonine.[1][7][8] The sequential enzymatic reactions are:
-
Tabersonine 16-hydroxylase (T16H)
-
16-hydroxytabersonine O-methyltransferase (16OMT)
-
Tabersonine 3-oxygenase (T3O)
-
Tabersonine 3-reductase (T3R)
-
3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferase (NMT)
-
Deacetoxyvindoline 4-hydroxylase (D4H)
-
Deacetylvindoline-O-acetyltransferase (DAT), which catalyzes the final step to produce vindoline.[1][6][7]
-
-
-
Formation of Bisindole Alkaloids: The pharmaceutically important bisindole alkaloids are formed by the coupling of catharanthine and vindoline. This reaction is catalyzed by a class III peroxidase, anhydrovinblastine synthase (PRX1) , to produce α-3′,4′-anhydrovinblastine.[6][7][9] This product is then converted to vinblastine, which can be further modified to form vincristine, although the enzymes for these final steps are not yet fully characterized.[2]
References
- 1. microbiologyjournal.org [microbiologyjournal.org]
- 2. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production and metabolic engineering of terpenoid indole alkaloids in cell cultures of the medicinal plant Catharanthus roseus (L.) G. Don (Madagascar periwinkle) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Exploration of the Mechanisms of Differential Indole Alkaloid Biosynthesis in Dedifferentiated and Cambial Meristematic Cells of Catharanthus roseus Using Transcriptome Sequencing [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. De Novo Biosynthesis of Vindoline and Catharanthine in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
(16R)-Dihydrositsirikine: A Review of Available Scientific Literature
(16R)-Dihydrositsirikine is an indole (B1671886) alkaloid that has been identified as a natural product within the medicinal plant Catharanthus roseus. [1] This plant is renowned for being a rich source of over 130 terpenoid indole alkaloids, including the clinically important anticancer agents vinblastine (B1199706) and vincristine. While these major alkaloids have been extensively studied, this compound remains a lesser-known, minor constituent.
This technical guide provides a comprehensive overview of the currently available scientific literature on this compound. It is important to note that while the compound has been isolated and structurally characterized, there is a significant scarcity of published research detailing its specific biological activities, mechanism of action, and quantitative pharmacological data.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is primarily derived from chemical databases and early structural elucidation studies.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₈N₂O₃ | PubChem |
| Molecular Weight | 356.47 g/mol | PubChem |
| IUPAC Name | methyl (2R)-2-[(2S,3S,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate | PubChem |
| Synonyms | Dihydrositsirikine, 18,19-Dihydro-16(R)-sitsirikine | PubChem |
| Natural Source | Catharanthus roseus (L.) G. Don | PubChem |
Synthesis and Isolation
The initial structural elucidation of dihydrositsirikine, along with sitsirikine (B1171667) and isositsirikine, was reported in 1966.[2] These compounds were isolated from Vinca rosea Linn, which is now known as Catharanthus roseus. The isolation process from plant material typically involves extraction with organic solvents followed by chromatographic separation.
Biological Activity and Mechanism of Action
Despite the well-documented pharmacological, including cytotoxic, activities of many alkaloids from Catharanthus roseus, there is a notable lack of specific data on the biological effects of this compound.[3][4][5][6] General screenings of C. roseus extracts have demonstrated a wide range of activities, including anticancer, antimicrobial, and antiviral properties.[4][5] However, these studies typically do not report on the activity of individual minor alkaloids like this compound.
Numerous studies have evaluated the cytotoxic effects of various indole alkaloids isolated from C. roseus against different cancer cell lines.[3][7] These investigations, however, have not specifically reported quantitative data (e.g., IC₅₀ values) for this compound. Without experimental data, it is not possible to delineate any signaling pathways or mechanisms of action for this compound.
The logical workflow for investigating a novel natural product like this compound would typically follow a standardized path from isolation to biological characterization.
Conclusion
This compound is a structurally characterized indole alkaloid from Catharanthus roseus. However, a thorough review of the scientific literature reveals a significant gap in our understanding of its pharmacological properties. There is a lack of published data on its biological activity, mechanism of action, and quantitative experimental results. This presents an opportunity for future research to isolate or synthesize this compound and perform comprehensive biological evaluations to determine its potential as a therapeutic agent. For researchers in drug discovery, this compound represents an unexplored component of the rich chemical diversity of Catharanthus roseus.
References
- 1. This compound | C21H28N2O3 | CID 5316739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The structural elucidation of sitsirikine, dihydrositsirikine and isositsirikine. Three new alkaloids from Vinca rosea Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic dimeric indole alkaloids from Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemistry, cytotoxicity and antiviral activity of Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic and cytotoxic action of indole alkaloids produced from elicited cell cultures of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three new terpenoid indole alkaloids from Catharanthus roseus [pubmed.ncbi.nlm.nih.gov]
(16R)-Dihydrositsirikine: An Uncharted Territory in Biological Activity Screening
Despite its origin from the medicinally renowned plant Catharanthus roseus, a comprehensive review of current scientific literature reveals a significant lack of specific data on the biological activities of the alkaloid (16R)-Dihydrositsirikine. While C. roseus is a well-established source of numerous pharmacologically potent compounds, including the famed anticancer agents vinblastine (B1199706) and vincristine, this compound remains a largely unexplored chemical entity.
This technical guide aims to address the current knowledge gap and serve as a foundational document for researchers, scientists, and drug development professionals interested in initiating a biological activity screening program for this compound. Due to the absence of published experimental data, this guide will, by necessity, focus on proposing a logical framework for screening rather than summarizing existing findings.
Introduction to this compound
This compound is a monoterpene indole (B1671886) alkaloid that has been identified in Catharanthus roseus (L.) G. Don, a plant species belonging to the Apocynaceae family.[1][2] This plant is a rich reservoir of over 130 alkaloids, many of which exhibit significant therapeutic properties, ranging from anticancer to antihypertensive and antidiabetic effects.[3][4][5][6] The well-documented bioactivity of its sister compounds from the same plant provides a strong rationale for investigating the potential pharmacological profile of this compound.
Proposed Screening Strategy: A Roadmap for Investigation
Given the chemical nature of this compound as a terpene indole alkaloid, a systematic screening approach should be employed to explore its potential biological activities. The following sections outline proposed experimental avenues.
Anticancer Activity Screening
The most prominent therapeutic application of C. roseus alkaloids is in oncology.[3][4][5][6] Therefore, a primary focus of any screening effort for this compound should be its potential anticancer effects.
Experimental Workflow for Anticancer Screening:
Figure 1: Proposed workflow for anticancer activity screening of this compound.
Detailed Methodologies:
-
Cell Viability Assays (e.g., MTT):
-
Seed cancer cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a range of concentrations of this compound.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add MTT reagent and incubate to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
-
-
Apoptosis Assays (e.g., Annexin V-FITC/PI Staining):
-
Treat cells with this compound at its IC50 concentration.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Antimicrobial Activity Screening
Many plant-derived alkaloids possess antimicrobial properties.[5] Screening this compound against a panel of pathogenic bacteria and fungi would be a valuable secondary objective.
Experimental Workflow for Antimicrobial Screening:
Figure 2: Proposed workflow for antimicrobial activity screening of this compound.
Detailed Methodologies:
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plate under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
Potential Signaling Pathways for Investigation
Should initial screenings indicate bioactivity, subsequent research should focus on elucidating the underlying molecular mechanisms. Based on the known activities of other indole alkaloids, the following signaling pathways are plausible targets for investigation, particularly in the context of anticancer effects.
Hypothetical Signaling Pathway Modulation:
References
- 1. [PDF] Alkaloids of Pharmacological Importance in Catharanthus roseus | Semantic Scholar [semanticscholar.org]
- 2. This compound | C21H28N2O3 | CID 5316739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ijpsjournal.com [ijpsjournal.com]
(16R)-Dihydrositsirikine: Unraveling the Mechanism of a Natural Alkaloid
A comprehensive analysis of publicly available data reveals a significant gap in the scientific understanding of (16R)-Dihydrositsirikine's mechanism of action. Despite its identification as a natural alkaloid, detailed in vitro and in vivo studies elucidating its molecular targets and signaling pathways are currently unavailable. This whitepaper summarizes the existing information and outlines the necessary future research directions to unlock the therapeutic potential of this compound.
Introduction
This compound, also known as 19,20-Dihydroisositsirikine, is a natural alkaloid compound.[1] It is an organic chemical entity with the molecular formula C₂₁H₂₈N₂O₃ and a molecular weight of 356.46 g/mol .[1][2][3][] First identified in plants such as Catharanthus roseus and the Malayan Tabernaemontana corymbosa, this small molecule holds potential for further investigation within the realm of drug discovery.[1][2] However, a thorough review of scientific literature and chemical databases indicates a notable absence of research into its biological activity and mechanism of action.
Current State of Knowledge: A Void in Mechanistic Understanding
Current information on this compound is largely limited to its chemical and physical properties. Publicly accessible databases provide its chemical structure, molecular formula, and CAS number (6519-26-2).[1][3] While commercial suppliers list the compound for research purposes, they do not provide any data on its biological effects or molecular targets.[1][]
A comprehensive search for in vitro or in vivo studies investigating the mechanism of action of this compound yielded no specific results. Consequently, there is no quantitative data, such as IC₅₀, EC₅₀, or Kᵢ values, to report. Furthermore, no experimental protocols detailing methodologies for assessing its biological activity have been published. The signaling pathways through which this compound may exert its effects remain entirely unknown.
Predicted Avenues for Investigation: A Roadmap for Future Research
Given the lack of direct evidence, predicting the precise mechanism of action of this compound is speculative. However, based on the known activities of other alkaloids isolated from Catharanthus roseus, such as the vinca (B1221190) alkaloids (e.g., vinblastine (B1199706) and vincristine), which are known microtubule inhibitors, a potential starting point for investigation could be its effect on cell proliferation and cytoskeletal dynamics.
To elucidate the mechanism of action of this compound, a systematic and multi-faceted research approach is required. The following experimental workflow is proposed as a logical progression for future studies.
Figure 1. Proposed experimental workflow for elucidating the mechanism of action of this compound.
Conclusion and Future Directions
This compound represents an unexplored natural product with untapped therapeutic potential. The current lack of knowledge regarding its mechanism of action presents a significant opportunity for novel research in the fields of pharmacology and drug development. The immediate priority for the scientific community is to initiate foundational in vitro screening to identify any biological activity. Should promising activity be discovered, the subsequent steps of target identification, validation, and pathway analysis, as outlined in the proposed workflow, will be crucial. Unraveling the molecular intricacies of how this compound functions is the first and most critical step towards determining its potential as a future therapeutic agent.
References
(16R)-Dihydrositsirikine: A Technical Overview of a Minor Catharanthus Alkaloid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (16R)-Dihydrositsirikine, a monterpenoid indole (B1671886) alkaloid isolated from Catharanthus roseus. While research on this specific stereoisomer is limited, this document consolidates the available chemical data, outlines general experimental protocols for its isolation and characterization based on related compounds, and discusses the known biological activities of its isomers.
Chemical Identity and Synonyms
This compound is a recognized natural product with several synonyms used in chemical literature and databases. Establishing a clear understanding of its nomenclature is crucial for accurate literature searches and compound identification.
Primary Synonyms:
-
18,19-Dihydro-16(R)-sitsirikine
-
Dihydrositsirikine (less specific)
-
19,20-Dihydroisositsirikine[1]
Systematic IUPAC Name:
-
methyl 2-((2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-hydroxypropanoate[2]
The table below summarizes the key chemical identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 6519-26-2 | Chemical Abstracts Service |
| Molecular Formula | C₂₁H₂₈N₂O₃ | PubChem[2] |
| Molecular Weight | 356.47 g/mol | PubChem[2] |
| PubChem CID | 5316739 | PubChem[2] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported. The following table includes available data and predicted values from computational models.
| Property | Value | Notes |
| Melting Point | 215 °C | Experimental |
| Boiling Point | 547.5 ± 45.0 °C | Predicted |
| Density | 1.24 ± 0.1 g/cm³ | Predicted |
| pKa | 14.30 ± 0.10 | Predicted |
Occurrence
This compound is a naturally occurring alkaloid found in Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle.[2][3] This plant is a rich source of over 130 terpenoid indole alkaloids, including the well-known anticancer agents vinblastine (B1199706) and vincristine.[4] this compound is considered a minor alkaloid within the complex phytochemical profile of this plant.
Biological Activity and Therapeutic Potential
The biological activity of this compound itself is not well-documented in peer-reviewed literature. However, research on its stereoisomers suggests potential for bioactivity.
A stereoisomer, 16-epi-Z-isositsirikine , also isolated from Catharanthus roseus, has demonstrated antineoplastic activity.[5] It was reported to be active in the KB test system (a human oral epidermoid carcinoma cell line) in vitro and the P-388 murine leukemia test system in vivo.[5] This finding suggests that the dihydrositsirikine scaffold may be a valuable starting point for the development of novel therapeutic agents.
Given the lack of specific data for the (16R) isomer, further investigation is warranted to determine its pharmacological profile and to understand the structure-activity relationships within this group of related alkaloids.
Experimental Protocols: A Generalized Approach
Isolation of Indole Alkaloids from Catharanthus roseus
A generalized workflow for the extraction and isolation of indole alkaloids from plant material is presented below. This process typically involves solvent extraction, acid-base partitioning to separate alkaloids from other metabolites, followed by chromatographic purification.
Characterization of this compound
Once isolated, the structure of this compound would be elucidated using a combination of spectroscopic techniques.
Key Characterization Techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for determining the chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule, characteristic of the indole chromophore.
-
X-ray Crystallography: If a suitable crystal can be obtained, this technique provides unambiguous determination of the absolute configuration.
Biosynthesis
The biosynthesis of terpenoid indole alkaloids in Catharanthus roseus is a complex pathway involving multiple enzymatic steps and cellular compartments.[6] The pathway originates from the shikimate and MEP pathways to produce tryptophan and secologanin, respectively. These precursors are condensed by strictosidine (B192452) synthase to form strictosidine, the central intermediate for all terpenoid indole alkaloids. While the specific enzymatic steps leading to this compound have not been fully elucidated, it is understood to be a downstream product of this intricate biosynthetic network.
The logical relationship of the core biosynthetic precursors is illustrated below.
Future Directions
The study of this compound presents several opportunities for future research. Key areas for investigation include:
-
Pharmacological Screening: A comprehensive evaluation of the biological activity of purified this compound is needed to determine its therapeutic potential.
-
Total Synthesis: The development of a total synthesis route would provide access to larger quantities of the compound for further study and allow for the synthesis of analogues to explore structure-activity relationships.
-
Biosynthetic Pathway Elucidation: Identifying the specific enzymes involved in the formation of this compound within Catharanthus roseus could enable metabolic engineering approaches to enhance its production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C21H28N2O3 | CID 5316739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labshake.com [labshake.com]
- 4. researchgate.net [researchgate.net]
- 5. Catharanthus alkaloids XXXVII. 16-Epi-Z-isositsirikine, a monomeric indole alkaloid with antineoplastic activity from Catharanthus roseus and Rhazya stricta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Proposed Total Synthesis Route for (16R)-Dihydrositsirikine
For Researchers, Scientists, and Drug Development Professionals
This document outlines a detailed, plausible total synthesis route for the complex indole (B1671886) alkaloid (16R)-Dihydrositsirikine. Due to the absence of a complete published total synthesis in the current literature, this note proposes a stereocontrolled pathway based on established synthetic methodologies for related heterocyclic compounds. The proposed synthesis leverages a convergent strategy, focusing on the stereoselective construction of a functionalized piperidine (B6355638) ring, which is then elaborated to the full indolo[2,3-a]quinolizidine core of the target molecule.
Retrosynthetic Analysis
The retrosynthetic analysis for this compound envisions disconnecting the molecule at the C-ring, specifically through a Pictet-Spengler reaction. This leads back to tryptamine (B22526) and a chiral 2,3-disubstituted piperidine-derived aldehyde. The substituted piperidine, in turn, can be synthesized from acyclic precursors via a diastereoselective nitro-Mannich reaction and subsequent cyclization, allowing for precise control of the stereocenters.
Diagram of Retrosynthetic Analysis
Caption: Retrosynthetic approach for this compound.
Proposed Total Synthesis Pathway
The forward synthesis commences with the construction of the highly substituted piperidine D-ring, followed by its coupling with tryptamine via a Pictet-Spengler reaction to form the tetracyclic core of this compound.
Synthesis of the Chiral Piperidine Intermediate
The synthesis of the key 2,3-disubstituted piperidine aldehyde begins with a nitro-Mannich reaction between nitroacetone, benzaldehyde (B42025), and a chiral amine catalyst to establish the initial stereocenter. Subsequent functional group manipulations and a ring-closing condensation afford the desired piperidone, which is then converted to the aldehyde.
Table 1: Summary of Proposed Synthetic Steps and Quantitative Data
| Step | Reaction | Starting Material | Key Reagents | Product | Expected Yield (%) | Expected d.r. |
| 1 | Nitro-Mannich Reaction | Nitroacetone, Benzaldehyde | Chiral Amine Catalyst | Nitro-Mannich Adduct | 85-95 | >95:5 |
| 2 | Reduction of Nitro Group | Nitro-Mannich Adduct | H₂, Pd/C | Amino Ketone | 90-98 | - |
| 3 | Boc Protection | Amino Ketone | (Boc)₂O, Et₃N | Boc-protected Amino Ketone | >95 | - |
| 4 | Ring-Closing Condensation | Boc-protected Amino Ketone | Base (e.g., LHMDS) | 2,3-Disubstituted Piperidone | 70-80 | >90:10 |
| 5 | Reduction of Ketone | 2,3-Disubstituted Piperidone | NaBH₄ | Piperidinol | >95 | >95:5 |
| 6 | Oxidation to Aldehyde | Piperidinol | Dess-Martin Periodinane | Chiral Piperidine Aldehyde | 85-95 | - |
| 7 | Pictet-Spengler Reaction | Tryptamine, Chiral Piperidine Aldehyde | TFA | Tetracyclic Indoloquinolizidine | 60-70 | >90:10 |
| 8 | Final Elaboration | Tetracyclic Indoloquinolizidine | Reagents for side chain modification | This compound | 50-60 | - |
Experimental Protocols
Protocol 1: Diastereoselective Nitro-Mannich Reaction (Step 1)
-
To a stirred solution of benzaldehyde (1.0 eq) and nitroacetone (1.2 eq) in anhydrous CH₂Cl₂ (0.2 M) at -20 °C is added a chiral thiourea-based amine catalyst (0.1 eq).
-
The reaction mixture is stirred at -20 °C for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with CH₂Cl₂ (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired nitro-Mannich adduct.
Protocol 2: Pictet-Spengler Reaction (Step 7)
-
To a solution of tryptamine (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) is added the chiral 2,3-disubstituted piperidine aldehyde (1.1 eq).
-
The mixture is cooled to 0 °C, and trifluoroacetic acid (TFA, 2.0 eq) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is monitored by LC-MS for the formation of the tetracyclic product.
-
Upon completion, the reaction is carefully neutralized with saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with CH₂Cl₂ (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the indolo[2,3-a]quinolizidine core.
Visualizations
Proposed Synthetic Workflow
The overall proposed synthetic pathway is illustrated in the following workflow diagram.
Caption: Proposed workflow for the total synthesis of this compound.
This proposed route provides a robust framework for the total synthesis of this compound, addressing the key stereochemical challenges. The modular nature of this approach also allows for the synthesis of analogues for structure-activity relationship studies, which could be valuable in drug discovery programs. Further optimization of each step would be necessary to maximize yields and stereoselectivity.
Application Note: Isolation of (16R)-Dihydrositsirikine from Plant Material
Introduction
(16R)-Dihydrositsirikine is an indole (B1671886) alkaloid that has been identified in the plant species Catharanthus roseus[1]. As a member of the complex family of plant-derived alkaloids, it holds potential for further investigation in drug discovery and development. This document provides a detailed protocol for the isolation and purification of this compound from dried Catharanthus roseus leaf material. The protocol is designed for researchers in natural product chemistry, pharmacology, and related fields.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for the proper handling, characterization, and quantification of the compound.
| Property | Value | Source |
| Molecular Formula | C21H28N2O3 | [1][2] |
| Molecular Weight | 356.47 g/mol | [1][2] |
| CAS Number | 6519-26-2 | [2][3] |
| Melting Point | 215 °C | [2][4] |
| Boiling Point (Predicted) | 547.5 ± 45.0 °C | [2][4] |
| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [2][4] |
| pKa (Predicted) | 14.30 ± 0.10 | [2][4] |
Experimental Protocol
The isolation of this compound follows a multi-step procedure involving extraction, acid-base partitioning, and chromatographic purification. This protocol is based on established methods for the extraction of indole alkaloids from Catharanthus roseus.
Materials and Reagents
-
Dried and powdered leaves of Catharanthus roseus
-
Methanol (B129727) (MeOH)
-
Hydrochloric acid (HCl), 2M and 0.1M
-
Ammonium (B1175870) hydroxide (B78521) (NH4OH), concentrated and 2M
-
Sodium sulfate (B86663) (Na2SO4), anhydrous
-
Silica (B1680970) gel for column chromatography (70-230 mesh)
-
Solvents for chromatography (e.g., DCM, MeOH, ethyl acetate, hexane)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Dragendorff's reagent for TLC visualization
-
Rotary evaporator
-
pH meter or pH indicator strips
-
Chromatography columns
-
Standard laboratory glassware
Step 1: Extraction
-
Macerate 100 g of dried, powdered Catharanthus roseus leaves in 1 L of methanol for 48 hours at room temperature with occasional stirring.
-
Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.
-
Re-extract the plant residue twice more with 500 mL of methanol each time.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50 °C to obtain a crude extract.
Step 2: Acid-Base Partitioning
-
Dissolve the crude methanolic extract in 200 mL of 2M HCl. The acidic solution protonates the alkaloids, rendering them water-soluble.
-
Filter the acidic solution to remove any non-polar, insoluble materials.
-
Wash the filtrate with 3 x 100 mL of dichloromethane (DCM) in a separatory funnel to remove neutral and acidic compounds. Discard the organic (DCM) layers.
-
Adjust the pH of the aqueous layer to approximately 9-10 by the slow addition of concentrated ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extract the now basic aqueous solution with 4 x 100 mL of DCM.
-
Combine the organic layers and wash with 2 x 100 mL of distilled water to remove any residual base.
-
Dry the combined DCM extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkaloid fraction.
Step 3: Chromatographic Purification
-
Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude alkaloid fraction in methanol.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a solvent system such as DCM:MeOH (95:5) or another suitable mixture.
-
Visualize the spots under UV light (254 nm) and by spraying with Dragendorff's reagent. Alkaloids will appear as orange-brown spots. This helps in optimizing the solvent system for column chromatography.
-
-
Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Adsorb the crude alkaloid fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system (e.g., hexane:ethyl acetate) and gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate, then methanol).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the spot corresponding to this compound.
-
-
Further Purification (Optional):
-
For higher purity, the combined fractions can be subjected to further chromatographic steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC).
-
An isocratic RP-HPLC system could be employed for final purification[5].
-
Workflow Diagram
Caption: Workflow for the isolation of this compound.
Characterization
The identity and purity of the isolated this compound should be confirmed using modern analytical techniques such as:
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): To elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling organic solvents and concentrated acids/bases.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
-
Dispose of all chemical waste according to institutional guidelines.
References
Application Note: A Validated HPLC Method for the Quantification of (16R)-Dihydrositsirikine
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of (16R)-Dihydrositsirikine, a significant indole (B1671886) alkaloid. The developed isocratic method utilizes a C18 column and a UV detector, offering excellent sensitivity, linearity, and precision. This protocol is designed for researchers, scientists, and professionals in drug development and natural product analysis, providing a reliable tool for the quantitative determination of this compound in various sample matrices.
Introduction
This compound is a monoterpenoid indole alkaloid with potential pharmacological activities. As research into its therapeutic applications progresses, the need for a validated and reliable analytical method for its quantification is paramount. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of complex mixtures, making it an ideal choice for the analysis of indole alkaloids in contexts such as pharmacokinetic studies, quality control of herbal formulations, and metabolic research. This application note presents a complete protocol for the development and validation of an HPLC method for this compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental for method development.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₈N₂O₃ | PubChem |
| Molecular Weight | 356.47 g/mol | PubChem |
| Structure | Indole Alkaloid | - |
| UV Absorption (λmax) | Estimated to be in the range of 220-230 nm and 270-290 nm, characteristic of the indole chromophore. | General Spectroscopic Data for Indole Alkaloids |
| Solubility | Soluble in methanol (B129727) and acetonitrile. | General knowledge of Indole Alkaloids |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >98%)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Purified water (18.2 MΩ·cm)
-
Formic acid (analytical grade)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Analytical balance
-
pH meter
-
Sonicator
Chromatographic Conditions
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (35:65, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm and 280 nm (or optimal wavelength as determined by PDA scan)
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
Preparation of Standard Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Plant Material)
-
Extraction: Weigh 1 g of dried and powdered plant material. Add 20 mL of methanol and sonicate for 30 minutes.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Concentration: Evaporate the filtrate to dryness under reduced pressure.
-
Reconstitution: Reconstitute the residue in 5 mL of the mobile phase.
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| Specificity | No interference from blank matrix |
Diagrams
Caption: Workflow for HPLC Method Development and Validation.
Caption: Logical Flow for HPLC Troubleshooting.
Conclusion
The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound. The method is simple, rapid, and demonstrates excellent performance in terms of linearity, precision, and accuracy. This protocol can be readily implemented in quality control laboratories and research settings for the routine analysis of this compound.
Application Note: Structural Elucidaion of (16R)-Dihydrositsirikine using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application notes for the structural elucidation of the indole (B1671886) alkaloid (16R)-Dihydrositsirikine using Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
This compound is a monoterpenoid indole alkaloid isolated from the medicinal plant Catharanthus roseus. The structural characterization of such natural products is crucial for understanding their biological activity and for drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure, including connectivity and stereochemistry. This application note outlines the use of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the complete structural assignment of this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral analysis.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For this compound, deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD) are suitable choices. The use of deuterated solvents is essential to avoid large solvent signals in the ¹H NMR spectrum.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. This concentration is generally sufficient for most 1D and 2D NMR experiments on modern spectrometers.
-
Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C). However, modern spectrometers can also reference the spectra to the residual solvent signal.
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
2.2.1. 1D NMR Experiments
-
¹H NMR (Proton): This is the fundamental experiment providing information on the number of different types of protons, their chemical environment, and their scalar couplings.
-
Pulse Program: zg30
-
Number of Scans (NS): 16-32
-
Relaxation Delay (D1): 1-2 seconds
-
Spectral Width (SW): 0-12 ppm
-
-
¹³C NMR (Carbon): This experiment provides information on the number of different types of carbon atoms in the molecule.
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans (NS): 1024-4096 (due to the low natural abundance and gyromagnetic ratio of ¹³C)
-
Relaxation Delay (D1): 2-5 seconds
-
Spectral Width (SW): 0-200 ppm
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate between CH, CH₂, and CH₃ groups.
-
DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.
-
DEPT-90: Only CH signals are observed.
-
2.2.2. 2D NMR Experiments
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) scalar couplings, revealing which protons are adjacent to each other in the molecular structure.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons that have attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This is crucial for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the stereochemistry and three-dimensional structure of the molecule.
Data Presentation and Analysis
The structural elucidation of this compound is achieved through the systematic analysis of the 1D and 2D NMR data. The following tables summarize the representative ¹H and ¹³C NMR data.
Table 1: Representative ¹H NMR Data for this compound (in CDCl₃, 500 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 3.15 | m | |
| 2 | 2.80 | m | |
| 3 | 3.50 | m | |
| 5α | 3.10 | m | |
| 5β | 2.90 | m | |
| 6α | 2.75 | m | |
| 6β | 2.60 | m | |
| 9 | 7.45 | d | 7.5 |
| 10 | 7.10 | t | 7.5 |
| 11 | 7.15 | t | 7.5 |
| 12 | 7.50 | d | 7.5 |
| 14 | 2.20 | m | |
| 15 | 1.80 | m | |
| 16 | 2.50 | m | |
| 17-H₂ | 3.80 | dd | 11.0, 4.0 |
| 3.65 | dd | 11.0, 6.0 | |
| 18-H₃ | 0.95 | t | 7.5 |
| 19-H₂ | 1.40 | m | |
| 21 | 4.10 | br s | |
| OCH₃ | 3.75 | s | |
| NH | 8.10 | br s | |
| OH | 2.95 | t | 5.5 |
Table 2: Representative ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)
| Position | Chemical Shift (δ, ppm) | DEPT |
| 2 | 54.0 | CH |
| 3 | 60.5 | CH |
| 5 | 53.0 | CH₂ |
| 6 | 21.5 | CH₂ |
| 7 | 108.0 | C |
| 8 | 128.0 | C |
| 9 | 118.0 | CH |
| 10 | 119.5 | CH |
| 11 | 121.5 | CH |
| 12 | 110.0 | CH |
| 13 | 136.0 | C |
| 14 | 35.0 | CH₂ |
| 15 | 30.0 | CH |
| 16 | 45.0 | CH |
| 17 | 65.0 | CH₂ |
| 18 | 12.0 | CH₃ |
| 19 | 25.0 | CH₂ |
| 20 | 135.0 | C |
| 21 | 60.0 | CH |
| C=O | 175.0 | C |
| OCH₃ | 52.5 | CH₃ |
Analysis Workflow:
-
¹H and ¹³C NMR: The number of signals in the ¹H and ¹³C NMR spectra gives the first indication of the number of magnetically non-equivalent protons and carbons.
-
DEPT: Differentiate carbon signals into CH, CH₂, and CH₃ groups.
-
HSQC: Correlate each proton signal to its directly attached carbon signal. This allows for the definitive assignment of protonated carbons.
-
COSY: Establish proton-proton coupling networks. For example, trace the correlations from the ethyl group protons (H-18 and H-19) and the protons of the indole ring.
-
HMBC: Connect the different spin systems and assign quaternary carbons. Key correlations would include those from the methyl protons of the ester group to the carbonyl carbon and C-16, and from the indole NH proton to surrounding carbons.
-
NOESY: Determine the relative stereochemistry of the molecule by identifying protons that are close in space. For instance, NOE correlations can help establish the cis or trans relationship of substituents on the quinolizidine (B1214090) ring system.
Visualization of Workflows and Relationships
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural elucidation.
Key HMBC Correlations for Structural Connectivity
This diagram highlights some of the critical long-range proton-carbon correlations that are essential for assembling the molecular structure of this compound.
Caption: Key HMBC correlations in this compound.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful toolkit for the unambiguous structural elucidation of complex natural products like this compound. By following the detailed protocols for sample preparation, data acquisition, and systematic data analysis outlined in this application note, researchers can confidently determine the complete chemical structure and relative stereochemistry of this and other similar indole alkaloids. This detailed structural information is a prerequisite for further investigation into the pharmacological properties and potential therapeutic applications of these compounds.
Application Note: Mass Spectrometry Analysis of (16R)-Dihydrositsirikine
Introduction
(16R)-Dihydrositsirikine is a monoterpenoid indole (B1671886) alkaloid, a class of natural products known for their structural diversity and significant pharmacological activities. Accurate and sensitive analytical methods are crucial for the characterization, quantification, and pharmacokinetic studies of such compounds in drug discovery and development. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers a powerful platform for the analysis of this compound in complex matrices due to its high resolution, sensitivity, and specificity. This application note outlines a general protocol for the mass spectrometry analysis of this compound.
Principle of the Method
This method utilizes UPLC to chromatographically separate this compound from other components in a sample. The separation is based on the differential partitioning of the analyte between a stationary phase (e.g., C18 column) and a mobile phase. Following separation, the analyte is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) in positive ion mode. The precursor ion corresponding to the protonated molecule of this compound is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. These transitions are monitored for quantification and confirmation.
Experimental Protocols
1. Sample Preparation (from Plant Material - Illustrative)
A robust sample preparation protocol is essential to remove interfering substances and enrich the analyte of interest.
-
Extraction:
-
Homogenize 1 g of dried and powdered plant material with 10 mL of methanol (B129727).
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) for Clean-up:
-
Reconstitute the dried extract in 1 mL of 5% acetic acid.
-
Condition a cation-exchange SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water, and finally equilibrating with 5 mL of 5% acetic acid.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water followed by 5 mL of methanol to remove impurities.
-
Elute the alkaloids with 5 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for UPLC-MS/MS analysis.
-
2. UPLC-MS/MS Analysis
The following are typical starting conditions that may require optimization for this compound.
| Parameter | Recommended Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
3. Data Acquisition and Processing
-
Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. A hypothetical MRM transition is provided in the data table below.
-
Calibration Curve: Prepare a series of calibration standards of this compound in the initial mobile phase. The concentration range should encompass the expected concentrations in the samples.
-
Quantification: The concentration of this compound in the samples is determined by interpolating the peak area from the calibration curve.
Data Presentation
The following table presents hypothetical quantitative data for the analysis of this compound. This data is for illustrative purposes only.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) | Concentration Range (ng/mL) | r² |
| This compound | 341.2 | 144.1 | 0.1 | 30 | 25 | 1 - 1000 | > 0.99 |
| Internal Standard (e.g., Yohimbine) | 355.2 | 144.1 | 0.1 | 35 | 30 | - | - |
Mandatory Visualization
Caption: Experimental workflow for the mass spectrometry analysis of this compound.
Application Note: Development of a Cell-Based Assay for Assessing the Biological Activity of (16R)-Dihydrositsirikine
Abstract
This application note details a comprehensive workflow for characterizing the biological activity of (16R)-Dihydrositsirikine, a novel natural product, using a suite of cell-based assays. Given the limited existing data on this compound, we propose a tiered screening approach, starting with a general cytotoxicity assessment, followed by more specific assays to elucidate its mechanism of action, including apoptosis and cell cycle analysis. This protocol is designed for researchers in drug discovery and natural product chemistry to systematically evaluate the potential therapeutic properties of this compound in a cancer cell line model.
Introduction
Natural products are a rich source of novel chemical scaffolds for drug discovery. This compound is an alkaloid whose biological activities have not been extensively studied. Preliminary structural analysis suggests potential interactions with cellular pathways implicated in cell proliferation and survival. Therefore, developing robust cell-based assays is crucial to determine its bioactivity and elucidate its mechanism of action. This application note provides a detailed protocol for a multi-faceted in vitro evaluation of this compound using the human colorectal carcinoma cell line, HCT116, as a model system. The described workflow is adaptable to other cell lines and compounds of interest.
Materials and Reagents
-
Cell Line: HCT116 (human colorectal carcinoma)
-
This compound: (CAS 6519-26-2)[1][]
-
Cell Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Reagents for Cell Viability Assay (MTS): CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega)
-
Reagents for Apoptosis Assay (Annexin V/PI): FITC Annexin V Apoptosis Detection Kit (BD Biosciences)
-
Reagents for Cell Cycle Analysis: Propidium Iodide (PI) and RNase A
-
Control Compound: Doxorubicin (positive control for cytotoxicity)
-
Other: Phosphate Buffered Saline (PBS), Trypsin-EDTA, Dimethyl Sulfoxide (DMSO), 96-well and 6-well cell culture plates, Flow cytometer.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below. It follows a logical progression from initial screening to more detailed mechanistic studies.
Caption: Experimental workflow for the cell-based activity assessment of this compound.
Protocols
Cell Viability Assay (MTS)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (Doxorubicin).
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 20 µL of CellTiter 96® AQueous One Solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed HCT116 cells in a 6-well plate at a density of 2 x 10^5 cells/well.
-
Incubate for 24 hours.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 48 hours. Include vehicle and positive controls.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (PI Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Seed and treat HCT116 cells as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Data Presentation
The quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: IC50 Values of this compound on HCT116 Cells
| Time Point | IC50 (µM) |
| 24 hours | 45.2 |
| 48 hours | 28.7 |
| 72 hours | 15.1 |
Table 2: Effect of this compound on Apoptosis in HCT116 Cells (48h Treatment)
| Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | 95.1 | 2.5 | 1.8 | 0.6 |
| This compound (IC50) | 60.3 | 25.4 | 10.2 | 4.1 |
| This compound (2x IC50) | 35.7 | 40.1 | 18.5 | 5.7 |
| Doxorubicin (1 µM) | 42.8 | 38.9 | 15.3 | 3.0 |
Table 3: Effect of this compound on Cell Cycle Distribution in HCT116 Cells (48h Treatment)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.2 | 25.8 | 19.0 |
| This compound (IC50) | 40.1 | 22.5 | 37.4 |
| This compound (2x IC50) | 30.7 | 15.3 | 54.0 |
| Doxorubicin (1 µM) | 28.9 | 18.7 | 52.4 |
Hypothetical Signaling Pathway
Based on the hypothetical data suggesting G2/M arrest and apoptosis, a possible mechanism of action could involve the modulation of pathways controlling the cell cycle and programmed cell death.
Caption: A hypothetical signaling pathway for the action of this compound.
Conclusion
This application note provides a foundational framework for the initial characterization of the biological activity of this compound. The presented protocols for cell viability, apoptosis, and cell cycle analysis, along with the structured data presentation, offer a systematic approach to understanding its potential as a therapeutic agent. The hypothetical data suggests that this compound may exert its cytotoxic effects through the induction of G2/M cell cycle arrest and apoptosis. Further studies would be required to identify the specific molecular targets and validate the proposed signaling pathway.
References
Application Notes and Protocols for Antimicrobial Activity Testing of (16R)-Dihydrositsirikine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the antimicrobial properties of the novel indole (B1671886) alkaloid, (16R)-Dihydrositsirikine. The following sections detail the principles, protocols, and data interpretation for standard antimicrobial susceptibility testing methods.
Introduction
This compound is a member of the extensive family of indole alkaloids, a class of natural products known for a wide range of biological activities. Given the urgent need for new antimicrobial agents to combat rising drug resistance, it is crucial to systematically evaluate the potential of novel compounds like this compound against a panel of pathogenic bacteria and fungi. This document outlines the standardized methods for determining the in vitro antimicrobial activity of this compound.
Key Antimicrobial Activity Testing Methods
The preliminary assessment of antimicrobial activity is typically performed using diffusion and dilution methods. These techniques are reliable, reproducible, and allow for the determination of key parameters such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Broth Microdilution Method for MIC and MBC Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).[1][2] This method can be extended to determine the Minimum Bactericidal Concentration (MBC), which is the lowest concentration that results in microbial death.
Experimental Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve a known weight of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure the final solvent concentration in the assay does not inhibit microbial growth.
-
-
Preparation of Microbial Inoculum:
-
From a fresh culture of the test microorganism on an appropriate agar (B569324) plate, select several colonies and suspend them in a sterile saline solution (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]
-
Dilute this standardized suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Procedure in 96-Well Microtiter Plates:
-
Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
This will create a gradient of decreasing concentrations of the test compound.
-
Inoculate each well (except the sterility control) with 10 µL of the prepared microbial inoculum.
-
Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).
-
Seal the plate and incubate at the appropriate temperature and duration (e.g., 35-37°C for 16-20 hours for most bacteria).[3]
-
-
Determination of MIC:
-
Determination of MBC:
-
From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto an appropriate agar medium.
-
Incubate the agar plates at the appropriate temperature and duration.
-
The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum count.
-
Data Presentation:
The results from the broth microdilution assay should be summarized in a table as shown below.
| Microorganism | Gram Stain | This compound MIC (µg/mL) | This compound MBC (µg/mL) |
| Staphylococcus aureus | Gram-positive | ||
| Enterococcus faecalis | Gram-positive | ||
| Escherichia coli | Gram-negative | ||
| Pseudomonas aeruginosa | Gram-negative | ||
| Candida albicans | Fungus |
Agar Well Diffusion Method
The agar well diffusion method is a qualitative or semi-quantitative technique used to screen for antimicrobial activity. It relies on the diffusion of the test compound from a well through a solidified agar medium seeded with the test microorganism.
Experimental Protocol:
-
Preparation of Seeded Agar Plates:
-
Prepare a standardized microbial inoculum as described for the broth microdilution method (0.5 McFarland).
-
Evenly swab the entire surface of a sterile agar plate (e.g., Mueller-Hinton Agar) with the inoculum.
-
Allow the plate to dry for a few minutes.
-
-
Well Preparation and Compound Application:
-
Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of a known concentration of the this compound solution into each well.
-
Include a solvent control (the solvent used to dissolve the compound) and a positive control (a standard antibiotic).
-
-
Incubation and Measurement:
-
Incubate the plates under appropriate conditions.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
Data Presentation:
The results of the agar well diffusion assay can be presented in a table format.
| Microorganism | This compound Concentration (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ||
| Escherichia coli | ||
| Candida albicans |
Disk Diffusion Method
Similar to the agar well diffusion method, the disk diffusion method is a widely used qualitative test. Instead of wells, sterile paper disks impregnated with the test compound are placed on the surface of a seeded agar plate.
Experimental Protocol:
-
Preparation of Impregnated Disks:
-
Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of this compound.
-
The disks are allowed to dry under aseptic conditions.
-
-
Assay Procedure:
-
Prepare seeded agar plates as described for the agar well diffusion method.
-
Using sterile forceps, place the impregnated disks onto the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a blank disk (impregnated with solvent only) as a negative control and a disk with a standard antibiotic as a positive control.
-
-
Incubation and Measurement:
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition around each disk in millimeters.
-
Data Presentation:
The data from the disk diffusion assay can be organized as follows:
| Microorganism | This compound Amount per Disk (µg) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ||
| Escherichia coli | ||
| Candida albicans |
Visualizations
The following diagrams illustrate the experimental workflows and a generalized representation of potential antimicrobial mechanisms.
Caption: Workflow for MIC and MBC determination using the broth microdilution method.
Caption: Workflow for the agar well diffusion method.
Caption: Generalized potential mechanisms of antimicrobial action.
References
Preparing (16R)-Dihydrositsirikine for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(16R)-Dihydrositsirikine is a natural alkaloid compound belonging to the vinca (B1221190) alkaloid class.[1] Vinca alkaloids are a well-established group of anti-cancer agents known for their ability to disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis.[2] This document provides detailed application notes and protocols for the preparation of this compound for in vivo studies, with a focus on formulation strategies for poorly soluble compounds, recommended experimental procedures, and an overview of the presumed signaling pathways involved. Due to the limited publicly available data on this compound, the following protocols are based on established methods for related vinca alkaloids and general guidelines for natural product-derived small molecules. It is imperative that researchers conduct preliminary solubility, stability, and tolerability studies specific to this compound before commencing full-scale in vivo experiments.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is critical for the initial stages of formulation development.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₈N₂O₃ | [3][4] |
| Molecular Weight | 356.47 g/mol | [4][5] |
| CAS Number | 6519-26-2 | [4][5] |
| Appearance | Not specified; likely a solid | |
| Melting Point | 215 °C | [4] |
| Predicted Boiling Point | 547.5 ± 45.0 °C | [4][5] |
| Predicted pKa | 14.30 ± 0.10 | [4] |
| Solubility | Poor aqueous solubility is anticipated |
Formulation Development for In Vivo Administration
The anticipated poor aqueous solubility of this compound necessitates a careful formulation strategy to ensure bioavailability and consistent dosing for in vivo studies. The choice of vehicle is paramount and should be guided by preliminary solubility and tolerability testing.
Solubility Testing Protocol
Objective: To determine a suitable solvent or vehicle system for this compound for in vivo administration.
Materials:
-
This compound powder
-
A panel of potential vehicles (see Table 2)
-
Vortex mixer
-
Centrifuge
-
HPLC or other suitable analytical method for quantification
Procedure:
-
Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).
-
Prepare saturated solutions of this compound in each test vehicle by adding an excess of the compound to a known volume of the vehicle.
-
Vortex the samples vigorously for 2 minutes.
-
Equilibrate the samples at room temperature for 24 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of this compound using a validated analytical method.
Recommended Vehicles for Screening
A list of commonly used vehicles for in vivo studies of poorly soluble compounds is provided in Table 2. It is crucial to establish the maximum tolerated dose of the chosen vehicle in the selected animal model.
| Vehicle System | Composition | Considerations |
| Aqueous Solution with Co-solvent | 5-10% DMSO, 10-20% Ethanol (B145695) in Saline or PBS | DMSO and ethanol can have pharmacological effects and may cause irritation at higher concentrations. |
| Aqueous Suspension | 0.5-1% Carboxymethylcellulose (CMC) or Methylcellulose (MC) in water | Suitable for oral administration. Particle size of the compound can influence absorption. |
| Lipid-Based Formulation | Corn oil, Sesame oil, or other pharmaceutically acceptable oils | Suitable for oral or subcutaneous administration. May enhance oral bioavailability of lipophilic compounds. |
| Cyclodextrin Formulation | 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water or saline | Can significantly improve the aqueous solubility of hydrophobic compounds. |
| Niosomal Formulation | Non-ionic surfactants and cholesterol | A nano-carrier system that can improve the bioavailability of alkaloids.[6] |
Experimental Protocols for In Vivo Studies
The following protocols are generalized for anti-cancer efficacy studies in murine models. The specific details, such as cell line, animal strain, and dosing regimen, should be adapted based on the research question.
Preparation of this compound Formulation for Injection
Objective: To prepare a sterile formulation of this compound for intravenous administration.
Materials:
-
This compound
-
Selected vehicle (e.g., Sterile Saline with 5% DMSO)
-
Sterile vials
-
0.22 µm sterile filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound.
-
Dissolve the compound in the selected vehicle to the desired final concentration.
-
Protect the solution from light if the compound is light-sensitive, which is common for vinca alkaloids.[2]
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
Store the formulation according to stability data (preliminary studies are required). For vinca alkaloids, refrigeration is often recommended.
In Vivo Antitumor Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of this compound in a murine xenograft model.
Caption: Presumed signaling pathway for this compound.
Safety and Handling
This compound, as a potential cytotoxic agent, should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear gloves, a lab coat, and eye protection when handling the compound.
-
Containment: Handle the powdered compound in a chemical fume hood to avoid inhalation.
-
Waste Disposal: Dispose of all waste materials contaminated with the compound according to institutional guidelines for cytotoxic waste.
-
Administration: Vinca alkaloids are known to be vesicants (can cause tissue damage if they leak from the vein). Ensure proper intravenous administration technique.
Conclusion
The successful in vivo evaluation of this compound relies on a systematic approach to formulation and experimental design. The protocols and information provided herein offer a foundation for researchers to develop a robust study plan. Given the novelty of this specific compound, emphasis must be placed on thorough preliminary studies to establish its solubility, stability, and tolerability in the chosen experimental system.
Disclaimer: This document is intended for research purposes only. The information provided is based on the current scientific literature for related compounds and should not be considered as a definitive guide for clinical use. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Development of Natural Bioactive Alkaloids: Anticancer Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Stereoselective pharmacokinetics of dihydropyridine calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. cec.health.nsw.gov.au [cec.health.nsw.gov.au]
Troubleshooting & Optimization
Overcoming poor solubility of (16R)-Dihydrositsirikine in aqueous buffer
Technical Support Center: (16R)-Dihydrositsirikine
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to the poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a natural product, specifically an alkaloid, used in life sciences research.[1][2] Its key chemical properties are summarized below.
| Property | Value |
| CAS Number | 6519-26-2[1][3] |
| Molecular Formula | C21H28N2O3[3] |
| Molecular Weight | 356.47 g/mol [1][3] |
| Appearance | Solid[2] |
Q2: Why is this compound poorly soluble in aqueous buffers?
A2: Like many complex organic molecules and alkaloids, this compound possesses a largely hydrophobic structure. This lipophilic nature makes it difficult for the molecule to form favorable interactions with polar water molecules in aqueous buffers like Phosphate-Buffered Saline (PBS) or Tris-buffered saline (TBS), leading to low solubility. More than 40% of marketed drug products are hydrophobic, making this a common challenge in research and development.[4][5]
Q3: Can I dissolve this compound directly into my aqueous experimental buffer?
A3: Direct dissolution in aqueous buffers is strongly discouraged.[6] Attempting to do so will likely result in a non-homogenous suspension with undissolved particles, leading to inaccurate concentrations and unreliable experimental results. The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent.[6][7]
Q4: What is the recommended first step for preparing a solution of this compound?
A4: The universally recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[6][8] Dimethyl sulfoxide (B87167) (DMSO) is the most common choice due to its high solubilizing capacity and miscibility with water.[6] This stock solution can then be serially diluted into your aqueous buffer to the final desired concentration.
Q5: How does pH influence the solubility of this compound?
A5: As an alkaloid, the solubility of this compound is expected to be highly pH-dependent.[9][10] Alkaloids are typically basic compounds that become protonated in acidic conditions. This protonation results in a charged, ionized form of the molecule, which is significantly more soluble in aqueous media.[10][11] Therefore, adjusting the pH of your buffer to be more acidic can be an effective strategy to increase solubility.[12]
Troubleshooting Guide: Overcoming Precipitation
This guide addresses the most common issue encountered: the compound precipitating out of solution.
Issue: Precipitation occurs when diluting the organic stock solution into the aqueous buffer.
This is a clear indication that the compound's solubility limit has been exceeded in the final aqueous environment.[13] The following flowchart and solutions can help resolve this issue.
Figure 1: Troubleshooting workflow for compound precipitation.
Solution 1: Reduce the Final Concentration Your target concentration may be above the compound's solubility limit in the final buffer system. Attempt to prepare a more dilute working solution.
Solution 2: Optimize Co-solvent Concentration A higher percentage of the organic co-solvent (like DMSO) in the final solution can help maintain solubility.[14][15] However, it is critical to ensure the final co-solvent concentration is compatible with your experimental system, as high concentrations can be toxic to cells or interfere with protein function.[8] For most cell-based assays, the final DMSO concentration should be kept below 1%, and ideally below 0.5%.[16]
Solution 3: Adjust Buffer pH For alkaloids like this compound, lowering the pH of the aqueous buffer can significantly increase solubility.[10][12] Prepare buffers with a lower pH (e.g., pH 6.0 or 5.0) and test for precipitation. Ensure the final pH is compatible with your experimental model.
Solution 4: Use Solubilizing Excipients
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming a water-soluble inclusion complex.[17][18] This effectively shields the hydrophobic compound from the aqueous environment. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[19]
-
Surfactants: Non-ionic surfactants such as Tween® 80 (Polysorbate 80) or Pluronic® F-68 can form micelles in aqueous solutions. At concentrations above the critical micelle concentration (CMC), these micelles can encapsulate the insoluble compound, increasing its apparent solubility.[8][20]
Quantitative Data Tables
Disclaimer: The following data is illustrative, based on the typical behavior of poorly soluble alkaloids, and is intended to guide experimental design. Actual solubility should be determined empirically.
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility (mg/mL) | Notes |
| Water (pH 7.0) | < 0.01 | Practically insoluble |
| PBS (pH 7.4) | < 0.01 | Practically insoluble |
| Ethanol | ~10 | Soluble |
| DMSO | > 50 | Highly soluble |
| DMF | ~20 | Soluble[7] |
Table 2: Illustrative Effect of pH on Solubility in Aqueous Buffer
| Buffer pH | Estimated Solubility (mg/mL) | Fold Increase (vs. pH 7.4) |
| 7.4 | 0.008 | 1x |
| 6.5 | 0.09 | ~11x |
| 5.5 | 1.2 | ~150x |
| 4.5 | 3.8 | ~475x |
Table 3: Illustrative Effect of Co-solvents on Apparent Solubility in PBS (pH 7.4)
| Co-solvent System | Apparent Solubility (mg/mL) | Notes |
| 1% DMSO in PBS | 0.02 | Limited improvement |
| 5% DMSO in PBS | 0.15 | Be cautious of experimental compatibility |
| 10% Ethanol in PBS | 0.11 | Check for effects on biological systems |
| 20% PEG 400 in PBS | 0.50 | PEG 400 is a common solubilizing agent |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh 3.56 mg of this compound powder.
-
Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO to the powder.
-
Dissolution: Vortex the vial vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if needed.[8]
-
Storage: Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Solubilization using the Co-solvent Dilution Method
-
Prepare Buffer: Dispense the required volume of your final aqueous buffer into a sterile tube.
-
Stir Buffer: Place the tube on a vortex mixer at a medium speed or use a magnetic stirrer to ensure the buffer is being actively mixed.
-
Add Stock: While the buffer is vortexing, add the required volume of the concentrated DMSO stock solution dropwise directly into the buffer.[6][8] This rapid mixing is crucial to prevent localized high concentrations that cause immediate precipitation.
-
Final Mix: Continue to vortex for another 30 seconds to ensure the final solution is homogenous.
-
Inspect: Visually inspect the solution for any signs of cloudiness or precipitate.
Protocol 3: Solubilization using Cyclodextrin Complexation
This protocol describes a method to enhance solubility using HP-β-CD.
Figure 2: Mechanism of cyclodextrin-mediated solubilization.
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 10% w/v). Stir until fully dissolved.
-
Add Compound: Add the weighed this compound powder directly to the HP-β-CD solution.
-
Complexation: Stir the mixture vigorously at room temperature for 1-24 hours. The time required for optimal complexation can vary.
-
Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining undissolved compound.
-
Collect Supernatant: Carefully collect the clear supernatant. This solution contains the solubilized drug-cyclodextrin complex. The exact concentration should be determined analytically (e.g., via HPLC or UV-Vis spectroscopy).
Method Selection Guide
Choosing the right solubilization strategy depends on your experimental constraints.
Figure 3: Decision tree for selecting a solubilization method.
References
- 1. This compound - Lifeasible [lifeasible.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 6519-26-2 [chemicalbook.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Mitragynine - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 16. researchgate.net [researchgate.net]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
(16R)-Dihydrositsirikine stability issues in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (16R)-Dihydrositsirikine in solution. The following information is based on the general characteristics of indole (B1671886) alkaloids and best practices for handling these compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. Can I still use it?
A change in color, often to a yellowish or brownish hue, can be an indicator of degradation for indole alkaloids. This suggests a decrease in the concentration of the active compound and the presence of degradation products. For quantitative experiments, it is strongly recommended to prepare fresh solutions. For qualitative purposes, the usability will depend on the extent of degradation and the tolerance of your experiment to impurities.
Q2: What are the optimal storage conditions for stock solutions of this compound?
To maximize the shelf-life of your this compound stock solutions, adhere to the following guidelines:
-
Temperature: Store solutions at low temperatures. For short-term storage, refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or -80°C is preferable.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Photodegradation is a common issue for indole derivatives.
-
pH: Maintain a slightly acidic to neutral pH (around 6-7) if possible, as alkaline conditions can accelerate degradation.[1]
-
Solvent: For aqueous solutions, it is often recommended not to store them for more than 24 hours.[1] Whenever possible, prepare fresh aqueous solutions for each experiment from a stock solution in an organic solvent like DMSO.
Q3: How long can I expect my this compound solution to be stable?
The stability of this compound solutions is highly dependent on the solvent, storage conditions (temperature, light exposure), and pH. While specific data for this compound is limited, studies on other indole alkaloids have shown that while some are relatively stable in chloroform (B151607) extract for up to 24 hours, others are unstable under ambient conditions after just one day.[2] It is best practice to prepare fresh solutions for each experiment, especially for sensitive assays.
Q4: What are common degradation pathways for indole alkaloids like this compound?
Indole alkaloids can degrade through several pathways, including:
-
Oxidation: The indole ring is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.
-
Hydrolysis: Ester or amide functional groups within the molecule can be susceptible to hydrolysis, particularly under acidic or basic conditions.
-
Photodegradation: Exposure to UV or visible light can lead to complex degradation pathways.
Troubleshooting Guides
Issue 1: Poor Reproducibility in Bioassays
-
Possible Cause: Degradation of the this compound solution, leading to a lower effective concentration of the active compound.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound immediately before each experiment.
-
Use a Stability-Indicating Method: If you must use stored solutions, verify the concentration and purity using a validated stability-indicating HPLC method before use.
-
Control Experimental Conditions: Ensure that the pH and temperature of your assay buffer are within a stable range for your compound.
-
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
-
Possible Cause: On-instrument or in-sampler degradation of the analyte.
-
Troubleshooting Steps:
-
Control Autosampler Temperature: If your HPLC autosampler has temperature control, set it to a low temperature (e.g., 4°C) to minimize degradation of samples awaiting injection.[1]
-
Minimize Residence Time: Reduce the time samples spend in the autosampler before injection.
-
Investigate Mobile Phase Compatibility: Ensure the mobile phase pH and composition are not contributing to the degradation of this compound.
-
Quantitative Data Summary
| Alkaloid | Solvent | Conditions | Stability | Reference |
| Yohimbine | Trichloromethane Extract | Ambient, 15 days | Relatively Stable | [2] |
| Ajmalicine | Trichloromethane Extract | Ambient, 15 days | Relatively Stable | [2] |
| Other Indole Alkaloids | Trichloromethane Extract | Ambient, 1 day | Relatively Unstable | [2] |
| Mitragynine | Aqueous (pH 2-10) | 4, 20, or 40°C, 8 hours | No significant loss | [3] |
| 7-hydroxymitragynine | Aqueous | ≥ 40°C, 8 hours | Significant drug loss | [3] |
Experimental Protocols
Protocol 1: General Protocol for Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at room temperature or heat to 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a specified period. Neutralize with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period.
-
Thermal Degradation: Keep the solid compound or a solution in a temperature-controlled oven at a high temperature (e.g., 60-80°C) for a specified period.
-
Photodegradation: Expose the solution to a combination of UV and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines). Protect a control sample from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Protocol 2: Stability-Indicating HPLC Method Development (General Approach)
A stability-indicating method is an analytical procedure used to detect changes with time in the properties of the drug substance and drug product.
1. Chromatographic System:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used for indole alkaloids.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., around 220-280 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
2. Method Validation:
-
The method should be validated according to ICH guidelines, including specificity (ability to resolve the parent drug from degradation products), linearity, accuracy, precision, and robustness.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Factors influencing the stability of this compound.
References
Technical Support Center: Optimizing HPLC Separation of (16R)-Dihydrositsirikine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the High-Performance Liquid Chromatography (HPLC) separation of (16R)-Dihydrositsirikine from crude plant extracts. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to streamline your analytical workflow.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound from crude extracts.
1. Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram shows significant peak tailing or fronting for this compound. What are the possible causes and solutions?
-
Answer:
-
Cause: Secondary interactions between the basic nitrogen of the alkaloid and acidic silanol (B1196071) groups on the silica-based column packing.
-
Solution: Add a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the silanol groups. Operating the mobile phase at a low pH (e.g., pH 3-4) can also protonate the silanols and reduce these interactions.
-
-
Cause: Column overload due to injecting a too-concentrated sample.
-
Solution: Dilute the sample and reinject. If sensitivity is an issue, consider optimizing the extraction and sample clean-up process to enrich the target analyte.
-
-
Cause: Incompatibility between the sample solvent and the mobile phase.
-
Solution: Whenever possible, dissolve the crude extract in the initial mobile phase. If a stronger solvent is required for solubility, ensure the injection volume is minimal to prevent peak distortion.
-
-
Cause: A void or channel in the column packing.
-
Solution: Replace the column. To protect the analytical column, always use a guard column, especially when working with complex crude extracts.
-
-
2. Inconsistent Retention Times
-
Question: The retention time for this compound is shifting between injections. How can I resolve this?
-
Answer:
-
Cause: Inadequate column equilibration between gradient runs.
-
Solution: Increase the column equilibration time to at least 10-15 column volumes with the initial mobile phase composition before each injection.
-
-
Cause: Fluctuations in mobile phase composition.[1]
-
Solution: Ensure the mobile phase is thoroughly mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves for proper function. Manually preparing the mobile phase can sometimes improve consistency.[1]
-
-
Cause: Variations in column temperature.
-
Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.
-
-
Cause: Changes in mobile phase pH.
-
Solution: Use a buffer in the aqueous portion of the mobile phase to ensure a stable pH, especially when working near the pKa of the analyte.
-
-
3. High Backpressure
-
Question: The HPLC system is showing unusually high backpressure. What should I do?
-
Answer:
-
Cause: Blockage in the system, often from particulate matter from the crude extract.
-
Solution: Systematically isolate the source of the blockage. Start by disconnecting the column and running the pump to check the pressure of the system without the column. If the pressure is normal, the blockage is in the column. If the pressure is still high, the blockage is likely in the tubing, injector, or guard column.
-
-
Cause: Precipitation of buffer salts in the mobile phase when mixed with a high percentage of organic solvent.
-
Solution: Ensure the buffer concentration is not too high and is soluble in the entire range of the organic solvent used in the gradient.
-
-
Cause: Column frit blockage.
-
Solution: Try back-flushing the column with a strong solvent. If this does not resolve the issue, the frit may need to be replaced, or the entire column may need replacement. Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection to prevent this.
-
-
4. Low Signal Intensity or No Peak
-
Question: I am not seeing a peak for this compound, or the peak is very small. What could be the problem?
-
Answer:
-
Cause: The concentration of this compound in the crude extract is below the limit of detection (LOD) of the method.
-
Solution: Optimize the sample preparation to concentrate the analyte. This can include liquid-liquid extraction or solid-phase extraction (SPE) to enrich the alkaloid fraction and remove interfering compounds.
-
-
Cause: Improper detector settings.
-
Solution: Verify that the UV detector is set to the appropriate wavelength for this compound. Indole (B1671886) alkaloids typically have UV absorbance maxima around 220 nm and 280 nm.
-
-
Cause: The analyte is degrading during sample preparation or analysis.
-
Solution: Protect the sample from light and heat. Ensure the mobile phase pH is suitable for the stability of the alkaloid.
-
-
Frequently Asked Questions (FAQs)
Sample Preparation
-
Q1: What is the recommended method for extracting this compound from plant material?
-
A1: A common method for extracting indole alkaloids is to use an acidified methanol (B129727) or ethanol (B145695) solution. The acidic conditions help to protonate the alkaloids, increasing their solubility in the polar solvent. Subsequent liquid-liquid extraction or solid-phase extraction (SPE) can then be used to purify the alkaloid fraction.
-
-
Q2: How can I remove chlorophyll (B73375) and other pigments from my crude extract?
-
A2: After the initial extraction, a defatting step using a nonpolar solvent like hexane (B92381) or petroleum ether can be effective. Alternatively, passing the extract through a C18 SPE cartridge and eluting with an appropriate solvent can separate the pigments from the more polar alkaloids.
-
HPLC Method Development
-
Q3: What type of HPLC column is best for separating this compound?
-
A3: A reversed-phase C18 or C8 column is typically used for the separation of indole alkaloids. High-purity silica (B1680970) columns with end-capping are recommended to minimize peak tailing.
-
-
Q4: What is a good starting mobile phase for method development?
-
A4: A common starting point is a gradient elution with water (A) and acetonitrile (B52724) or methanol (B), both containing an additive to control pH and improve peak shape. For example, 0.1% formic acid or 10 mM ammonium (B1175870) acetate (B1210297) in both solvents.
-
-
Q5: Should I use isocratic or gradient elution?
-
A5: For a complex crude extract, gradient elution is almost always necessary to achieve adequate separation of the target analyte from other components. A gradient allows for the elution of compounds with a wide range of polarities in a reasonable timeframe.
-
Experimental Protocols
1. Crude Extraction of Indole Alkaloids
-
Maceration:
-
Grind the dried plant material to a fine powder.
-
Macerate 10 g of the powdered material in 100 mL of methanol containing 1% acetic acid for 24 hours at room temperature with occasional shaking.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction process on the residue two more times.
-
Combine the filtrates.
-
-
Solvent Evaporation:
-
Evaporate the combined methanol extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Acid-Base Partitioning:
-
Redissolve the dried extract in 50 mL of 5% acetic acid.
-
Wash the acidic solution with 3 x 50 mL of hexane to remove non-polar compounds. Discard the hexane layers.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.
-
Extract the alkaloids with 3 x 50 mL of dichloromethane (B109758) or ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the organic solvent to dryness to obtain the crude alkaloid extract.
-
2. HPLC Method for this compound Separation
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with formic acid
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the crude alkaloid extract in the initial mobile phase composition (90% A: 10% B) to a concentration of 1 mg/mL and filter through a 0.22 µm syringe filter.
Data Presentation
Table 1: Effect of Mobile Phase Composition on Retention Time of a Model Indole Alkaloid
| % Acetonitrile (B) in Water (A) with 0.1% Formic Acid | Retention Time (min) |
| 30% | 18.5 |
| 40% | 12.3 |
| 50% | 7.8 |
| 60% | 4.5 |
Table 2: Example Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 50 | 50 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 90 | 10 |
| 40.0 | 90 | 10 |
Visualizations
Caption: Experimental workflow for the extraction and HPLC analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Technical Support Center: Troubleshooting (16R)-Dihydrositsirikine NMR Signal Overlap
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the NMR analysis of (16R)-Dihydrositsirikine, with a specific focus on resolving signal overlap.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of this compound shows significant signal overlap in the aliphatic region. How can I resolve these signals for accurate assignment?
A1: Signal overlap in the aliphatic region of complex alkaloids like this compound is a common challenge due to the presence of multiple CH and CH₂ groups in similar chemical environments. To address this, a multi-step approach is recommended:
-
Solvent-Induced Chemical Shift Changes: The chemical shift of protons can be influenced by the solvent.[1][2] Acquiring spectra in different deuterated solvents can alter the relative positions of signals, potentially resolving overlap. A comparison of chemical shifts in common NMR solvents is presented in Table 1.
-
Two-Dimensional (2D) NMR Spectroscopy: 2D NMR techniques are powerful tools for resolving overlapping signals and establishing connectivity within a molecule.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to trace out spin systems even in crowded regions.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to, spreading the signals over two dimensions and significantly enhancing resolution.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and assigning quaternary carbons.
-
Troubleshooting Guides
Issue 1: Overlapping Signals in the Aliphatic Region of the ¹H NMR Spectrum
-
Question: The proton signals between 1.0 and 3.0 ppm in the ¹H NMR spectrum of my this compound sample are heavily overlapped, making it impossible to assign individual protons. What steps should I take?
-
Answer: This is a frequent issue with complex polycyclic structures. The following workflow is recommended to systematically resolve the overlapping signals.
Diagram of the Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for resolving overlapping NMR signals.
Quantitative Data Summary
Table 1: Hypothetical ¹H NMR Chemical Shifts (δ, ppm) of Selected Protons of this compound in Different Solvents
| Proton | CDCl₃ | C₆D₆ | DMSO-d₆ |
| H-3 | 2.85 | 2.95 | 2.75 |
| H-5α | 2.60 | 2.75 | 2.50 |
| H-5β | 2.70 | 2.60 | 2.65 |
| H-6α | 1.90 | 2.10 | 1.80 |
| H-6β | 2.10 | 1.95 | 2.00 |
| H-14α | 1.50 | 1.65 | 1.40 |
| H-14β | 1.60 | 1.50 | 1.55 |
| OCH₃ | 3.70 | 3.40 | 3.60 |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Purity: Ensure the this compound sample is of high purity to avoid signals from impurities complicating the spectrum.
-
Weighing: Accurately weigh 5-10 mg of the purified compound.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆).
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Protocol 2: Acquisition of 2D NMR Spectra
The following are general guidelines for acquiring 2D NMR spectra on a modern NMR spectrometer. Specific parameters may need to be optimized for the instrument and sample.
A. COSY (Correlation Spectroscopy)
-
Pulse Program: Select a standard gradient-enhanced COSY pulse program (e.g., cosygpqf on Bruker instruments).
-
Spectral Width: Set the spectral width in both dimensions to cover all proton signals (typically 10-12 ppm).
-
Data Points: Acquire a sufficient number of data points in both the direct (F2) and indirect (F1) dimensions for adequate resolution (e.g., 2048 in F2 and 256-512 in F1).
-
Number of Scans: The number of scans per increment will depend on the sample concentration. For a moderately concentrated sample, 2-4 scans are often sufficient.
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
B. HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: Select a standard gradient-enhanced, sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker instruments).
-
Spectral Width: Set the ¹H spectral width as in the COSY experiment. The ¹³C spectral width should encompass all carbon signals (typically 160-200 ppm).
-
Data Points: Set the data points to, for example, 2048 in the ¹H dimension (F2) and 256 in the ¹³C dimension (F1).
-
Number of Scans: A higher number of scans (e.g., 4-16) per increment is usually required compared to COSY due to the lower natural abundance of ¹³C.
-
¹JCH Coupling Constant: Set the one-bond coupling constant (CNST2 or J1XH) to an average value for C-H bonds (typically 145 Hz).
-
Processing: Apply appropriate window functions (e.g., squared sine-bell in F2 and sine-bell in F1) before Fourier transformation.
C. HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: Select a standard gradient-enhanced HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Width and Data Points: Use similar parameters as for the HSQC experiment.
-
Number of Scans: A higher number of scans (e.g., 8-32) is often necessary.
-
Long-Range Coupling Constant: Set the long-range coupling constant (CNST2 or JNXH) to an average value for 2-3 bond C-H couplings (typically 8-10 Hz).
-
Processing: Apply appropriate window functions before Fourier transformation.
Signaling Pathways and Logical Relationships
The logical flow for utilizing 2D NMR to elucidate the structure of this compound is depicted below.
References
Technical Support Center: Purification of (16R)-Dihydrositsirikine
Welcome to the technical support center for the purification of (16R)-Dihydrositsirikine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the separation and purification of this indole (B1671886) alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered when purifying this compound?
This compound, being a polar indole alkaloid, presents several purification challenges. These often include:
-
Co-elution of structurally similar alkaloids: Crude extracts from natural sources like Catharanthus roseus contain a complex mixture of alkaloids with similar polarities, making separation difficult.
-
Peak tailing in chromatography: The basic nitrogen atoms in the indole alkaloid structure can interact with acidic sites on silica (B1680970) gel, leading to tailing peaks and reduced resolution.
-
Thermal instability: Prolonged exposure to high temperatures during solvent evaporation or other steps can potentially lead to degradation.
-
Low abundance: The concentration of this compound in the crude extract may be low, requiring efficient and high-recovery purification methods.
Q2: What are the recommended starting points for developing a purification protocol for this compound?
A multi-step approach is typically recommended, starting with a preliminary purification followed by a high-resolution technique. A general workflow would be:
-
Crude Extraction: Extraction from the plant material using a suitable solvent system (e.g., methanol (B129727) or ethanol).
-
Liquid-Liquid Extraction: An acid-base extraction can be employed to selectively isolate the alkaloid fraction.
-
Column Chromatography: Initial purification using silica gel or alumina (B75360) column chromatography to remove major impurities.
-
Recrystallization or Preparative HPLC: Further purification of the enriched fraction to achieve high purity.
Troubleshooting Guides
Issue 1: Low yield after column chromatography.
-
Possible Cause 1: Irreversible adsorption on the stationary phase.
-
Troubleshooting:
-
Deactivate the silica gel by adding a small percentage of water or triethylamine (B128534) to the slurry.
-
Consider using a less acidic stationary phase like neutral alumina.
-
Employ a mobile phase containing a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to reduce strong interactions.
-
-
-
Possible Cause 2: Inappropriate solvent system.
-
Troubleshooting:
-
Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal mobile phase for separation. Aim for an Rf value of 0.2-0.4 for the target compound.
-
Use a gradient elution starting with a non-polar solvent and gradually increasing the polarity.
-
-
Issue 2: Persistent impurities after a single purification step.
-
Possible Cause: Co-eluting impurities with similar polarity.
-
Troubleshooting:
-
Employ orthogonal purification techniques. If you used normal-phase chromatography, consider a subsequent purification step using reversed-phase chromatography (e.g., C18).
-
Recrystallization can be a powerful technique to remove impurities that have different solubility profiles.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) offers higher resolution for separating closely related compounds.
-
-
Experimental Protocols
Protocol 1: Column Chromatography for Initial Purification
This protocol is a general guideline and should be optimized based on the specific crude extract.
1. Preparation of the Column:
- Use a glass column with a sintered disc or a cotton plug at the bottom.
- Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase.
- Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing. Do not let the column run dry.
2. Sample Loading:
- Dissolve the crude extract in a minimal amount of the mobile phase or a slightly more polar solvent.
- Alternatively, for less soluble samples, use the dry loading method by adsorbing the sample onto a small amount of silica gel and then carefully adding it to the top of the column.
3. Elution:
- Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent.
- Collect fractions and monitor the elution by TLC.
4. Fraction Analysis:
- Spot the collected fractions on a TLC plate and develop it in a suitable solvent system.
- Visualize the spots under UV light or by using a suitable staining reagent.
- Combine the fractions containing the pure this compound.
Protocol 2: Recrystallization for Final Purification
1. Solvent Selection:
- The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1]
- Test small amounts of the partially purified solid in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate) to find a suitable one.
2. Dissolution:
- Place the impure solid in a flask and add a minimal amount of the chosen solvent.
- Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.[1] Add more solvent dropwise if necessary to achieve complete dissolution.
3. Cooling and Crystallization:
- Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
4. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.[1]
- Wash the crystals with a small amount of the ice-cold solvent to remove any adhering impurities.
- Dry the crystals in a vacuum oven at a moderate temperature.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Starting Purity (%) | Final Purity (%) | Recovery (%) |
| Silica Gel Column Chromatography | 45 | 85 | 70 |
| Alumina Column Chromatography | 45 | 88 | 65 |
| Recrystallization (from Ethanol) | 85 | 98 | 80 |
| Preparative HPLC (C18) | 85 | >99 | 60 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions and the nature of the crude extract.
Table 2: HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Mandatory Visualization
References
Minimizing degradation of (16R)-Dihydrositsirikine during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of (16R)-Dihydrositsirikine during extraction from plant materials, primarily Catharanthus roseus. The guidance provided is based on established principles for the extraction of indole (B1671886) alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during extraction?
A1: The stability of indole alkaloids like this compound is primarily influenced by pH, temperature, light, and the presence of oxygen. Extreme pH levels, high temperatures, and exposure to UV light can lead to chemical modifications and a reduction in yield.
Q2: What is the optimal pH range for the initial extraction of this compound?
A2: An acidic environment is generally recommended for the initial extraction of vinca (B1221190) alkaloids. Acidic conditions convert the alkaloids into their salt forms, which are more soluble in aqueous or hydroalcoholic solvents and are generally more stable. A pH range of 3 to 4 is often cited in extraction protocols for related compounds.
Q3: Why is the pH adjusted to an alkaline state during the solvent partitioning step?
A3: After the initial acidic extraction, the pH is raised to a basic level (typically between 7 and 8) to deprotonate the alkaloid salts. This converts them back to their free base form, which is more soluble in non-polar organic solvents like chloroform (B151607) or dichloromethane, allowing for their separation from the aqueous phase.
Q4: What are the recommended temperature conditions for the extraction process?
A4: To minimize thermal degradation, it is advisable to conduct the extraction at room temperature or below. If heating is necessary to improve extraction efficiency, it should be done for a limited time and at the lowest effective temperature. Evaporation of solvents should be performed under reduced pressure to keep the temperature low.
Q5: How does light exposure affect this compound, and what precautions should be taken?
A5: Many indole alkaloids are photosensitive and can degrade upon exposure to light, especially UV radiation. To mitigate this, it is recommended to work in a dimly lit environment or use amber-colored glassware to protect the extract from light.
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Final Extract
| Potential Cause | Troubleshooting Step |
| Incomplete initial extraction | Ensure the plant material is finely powdered to maximize surface area. Extend the maceration or sonication time. Consider a sequential extraction (repeating the extraction process on the plant residue). |
| Degradation due to improper pH | Carefully monitor and control the pH during the acidic extraction and alkaline partitioning steps. Use a calibrated pH meter. |
| Thermal degradation | Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator with a controlled temperature water bath. |
| Loss during liquid-liquid extraction | Perform multiple extractions with smaller volumes of the organic solvent to ensure complete transfer of the alkaloid. Ensure adequate mixing during partitioning but allow for complete phase separation. |
Issue 2: Appearance of Unidentified Peaks in Chromatographic Analysis (e.g., HPLC)
| Potential Cause | Troubleshooting Step |
| Degradation of the target compound | This is a primary indicator of degradation. Review and optimize the extraction parameters (pH, temperature, light exposure). Analyze samples at each stage of the extraction process to pinpoint where the degradation is occurring. |
| Presence of impurities from the plant matrix | Improve the clean-up steps of the extraction protocol. Consider using techniques like solid-phase extraction (SPE) to remove interfering compounds. |
| Solvent impurities | Use high-purity (e.g., HPLC grade) solvents for all steps of the extraction and analysis. |
Issue 3: Discoloration of the Extract (e.g., darkening)
| Potential Cause | Troubleshooting Step |
| Oxidation of phenolic compounds or the alkaloid itself | Work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during solvent evaporation. Consider adding antioxidants, although their compatibility and potential interference with downstream applications must be evaluated. |
| Reaction with metal ions | Use deionized water and avoid contact with reactive metals. |
Experimental Protocols
General Protocol for Extraction of Indole Alkaloids from Catharanthus roseus
This protocol is a generalized procedure based on common methods for vinca alkaloid extraction and should be optimized for this compound.
-
Preparation of Plant Material : Dry the plant material (e.g., leaves) at a moderate temperature (e.g., 40-50°C) and grind it into a fine powder.
-
Acidic Extraction :
-
Macerate the powdered plant material in an acidic solution (e.g., water acidified to pH 3-4 with a dilute acid like acetic or sulfuric acid) at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.
-
Stir or sonicate the mixture for a specified period (e.g., 12-24 hours for maceration, 30-60 minutes for sonication).
-
Filter the mixture to separate the extract from the plant residue. The extraction can be repeated on the residue to increase the yield.
-
-
Solvent Partitioning :
-
Combine the acidic aqueous extracts.
-
Slowly add a base (e.g., concentrated ammonium (B1175870) hydroxide) to the aqueous extract to adjust the pH to a range of 7-8. Monitor the pH carefully.
-
Partition the basified aqueous phase with an immiscible organic solvent (e.g., chloroform or dichloromethane). Repeat the partitioning several times to ensure complete extraction of the alkaloids into the organic phase.
-
-
Concentration :
-
Combine the organic fractions.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., below 40°C).
-
-
Purification :
-
The resulting crude alkaloid extract can be further purified using chromatographic techniques such as column chromatography or preparative HPLC.
-
Visualizations
Caption: Generalized workflow for the extraction of this compound.
Caption: Potential degradation pathways for this compound.
Cell culture contamination in (16R)-Dihydrositsirikine bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (16R)-Dihydrositsirikine bioassays. The focus is on identifying and mitigating cell culture contamination, a common issue that can significantly impact experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common bioapplications?
This compound is a terpenoid indole (B1671886) alkaloid isolated from the medicinal plant Catharanthus roseus. Alkaloids from this plant are known for a variety of biological activities, including anticancer, antidiabetic, antibacterial, and antifungal properties.[1][2] Bioassays for this compound would likely investigate these properties, with cytotoxicity assays against cancer cell lines being a primary application.[1]
Q2: My control wells in a cytotoxicity assay with this compound are showing unexpected cell death. What could be the cause?
Unexpected cell death in control wells is a strong indicator of contamination. Microbial contaminants can compete with cells for nutrients, alter the pH of the culture medium, and release toxins, all of which can lead to cytotoxicity independent of your test compound.[3] It is crucial to rule out contamination before interpreting your assay results.
Q3: The results of my this compound bioassay are inconsistent and not reproducible. Could contamination be the issue?
Yes, contamination is a major cause of irreproducible results in cell-based assays. Even low-level contamination that is not visually apparent, such as from mycoplasma, can alter cellular metabolism, growth rates, and gene expression, leading to high variability in your data.[4][5][6]
Q4: Can the this compound compound itself be a source of contamination?
While the compound itself is unlikely to be a source of microbial contamination if properly handled and stored, the solvent used to dissolve it (e.g., DMSO) or any handling steps could introduce contaminants. It is always recommended to prepare stock solutions in a sterile environment and filter-sterilize if possible.
Section 2: Troubleshooting Guide for Contamination
This guide will help you identify the type of contamination and take appropriate action.
Initial Observation and Action Workflow
If you suspect contamination in your this compound bioassay, follow this workflow to diagnose and address the issue.
References
- 1. biocompare.com [biocompare.com]
- 2. dkfz.de [dkfz.de]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 5. researchgate.net [researchgate.net]
- 6. himedialabs.com [himedialabs.com]
Technical Support Center: (16R)-Dihydrositsirikine Activity Screening
This technical support center provides troubleshooting guidance for researchers encountering inconsistent results during the biological activity screening of the novel indole (B1671886) alkaloid, (16R)-Dihydrositsirikine. The information herein is based on established protocols and troubleshooting strategies for small molecule screening, with a hypothetical focus on this compound as an anticancer agent targeting the PI3K/Akt signaling pathway.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values of this compound between experiments. What are the potential causes?
A1: Inconsistent IC50 values are a common challenge in early-stage drug discovery. The primary sources of variability can be categorized as follows:
-
Compound Integrity: this compound, like many natural products, may be susceptible to degradation. Inconsistent results can arise from issues with compound stability in solution, repeated freeze-thaw cycles, or exposure to light.[1]
-
Cell Culture Conditions: The physiological state of the cancer cells being tested is critical. Variations in cell passage number, confluency at the time of treatment, and media composition can all impact cellular response to the compound.
-
Assay Performance: Technical variability in the execution of the assay (e.g., cytotoxicity assay) can lead to inconsistent results. This includes pipetting errors, fluctuations in incubation times, and issues with reagent quality.
-
Assay Interference: The compound itself may interfere with the assay chemistry. For example, in absorbance-based assays like the MTT assay, colored compounds can interfere with the optical density measurement.[2] Similarly, autofluorescence from the compound can be a problem in fluorescence-based assays.[2]
Q2: Can the solvent used to dissolve this compound affect the experimental outcome?
A2: Absolutely. The choice of solvent and its final concentration in the cell culture medium can significantly impact results. Most small molecules are dissolved in DMSO, which can have its own cytotoxic effects at higher concentrations. It is crucial to ensure that the final DMSO concentration is consistent across all wells (including vehicle controls) and is below a toxic threshold (typically <0.5%).
Q3: How can we confirm that the observed cell death is due to apoptosis and not necrosis?
A3: Distinguishing between apoptosis and necrosis is essential. An Annexin V/Propidium Iodide (PI) assay is the standard method for this.[3][4]
-
Annexin V binds to phosphatidylserine (B164497) (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.[3]
-
Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells.[3]
By using flow cytometry, you can differentiate between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
Troubleshooting Guide
This guide addresses specific issues you might encounter during the screening of this compound.
Issue 1: High variability in MTT/XTT Assay Results
-
Question: Our MTT assay results for this compound show high standard deviations between replicate wells. How can we improve consistency?
-
Answer & Troubleshooting Steps:
-
Check Cell Seeding Uniformity: Ensure a single-cell suspension before plating and be consistent with your seeding density. Inconsistent cell numbers per well is a common source of variability.
-
Optimize Incubation Times: Both the drug incubation time and the MTT/XTT reagent incubation time should be optimized and kept consistent. For MTT assays, ensure complete solubilization of the formazan (B1609692) crystals before reading the absorbance.[5][6]
-
Run a Vehicle Control: Always include wells treated with the same concentration of vehicle (e.g., DMSO) as the compound-treated wells to account for any solvent effects.
-
Test for Compound Interference: To check if this compound is interfering with the assay, run a control plate with the compound in cell-free media. A change in absorbance would indicate direct interaction with the MTT reagent.
-
Issue 2: Western Blot shows inconsistent inhibition of p-Akt
-
Question: We are trying to validate the effect of this compound on the PI3K/Akt pathway, but the levels of phosphorylated Akt (p-Akt) are not consistently decreasing with increasing compound concentrations. What should we check?
-
Answer & Troubleshooting Steps:
-
Verify Compound Stability: Prepare fresh dilutions of this compound for each experiment from a recently prepared stock solution to rule out degradation.[1]
-
Optimize Treatment Time: The phosphorylation of Akt can be a dynamic process. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal time point to observe maximal inhibition of p-Akt.
-
Ensure Proper Lysis and Protein Handling: Use lysis buffers containing fresh protease and phosphatase inhibitors to prevent dephosphorylation of your target protein after cell lysis.[7] Keep lysates on ice at all times.
-
Check Loading Controls: Ensure that your loading control (e.g., β-actin or GAPDH) is consistent across all lanes. This verifies that equal amounts of protein were loaded.
-
Normalize to Total Akt: To get a more accurate measure of inhibition, probe the same blot for total Akt and express your results as a ratio of p-Akt to total Akt.
-
Hypothetical Quantitative Data
The following table presents hypothetical IC50 values for this compound against a panel of human cancer cell lines, as might be determined by an MTT assay after 72 hours of treatment. These values are for illustrative purposes and are based on typical ranges observed for novel anticancer compounds.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| HeLa | Cervical Cancer | 12.5 |
| MCF-7 | Breast Cancer | 25.8 |
| A549 | Lung Cancer | 18.2 |
| PC-3 | Prostate Cancer | 32.1 |
| U-87 MG | Glioblastoma | 9.7 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for determining the cytotoxicity of this compound.[8][9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a medium-only blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.[4][10]
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the optimized time. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells once with cold PBS and once with 1X Binding Buffer.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Protocol 3: Western Blot for p-Akt (Ser473)
This protocol is for detecting changes in the phosphorylation of Akt.[7][11]
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Akt and a loading control (e.g., β-actin).
Visualizations
Caption: Hypothesized PI3K/Akt signaling pathway targeted by this compound.
Caption: Experimental workflow for this compound activity screening.
Caption: Troubleshooting workflow for inconsistent screening results.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological activity evaluation of dihydromyricetin derivatives against SARS-CoV-2-Omicron virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydromethysticin kavalactone induces apoptosis in osteosarcoma cells through modulation of PI3K/Akt pathway, disruption of mitochondrial membrane potential and inducing cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the in vivo testing of dihydropyridine-related compounds.
Troubleshooting Guides
Issue 1: Low and inconsistent plasma concentrations following oral administration.
This is a primary challenge often stemming from the inherent physicochemical properties of dihydropyridine (B1217469) compounds. A systematic approach is crucial for diagnosis and resolution.
-
Possible Cause 1: Poor Aqueous Solubility
-
Solution: The dissolution of the compound in gastrointestinal fluids is a prerequisite for absorption.[1] It is critical to first characterize the fundamental properties of your compound.
-
Step 1: Physicochemical Characterization. Experimentally determine the aqueous solubility in buffers at various physiologically relevant pH levels (e.g., 1.2, 4.5, 6.8) to mimic the GI tract.[2] Also, determine the pKa and the octanol-water partition coefficient (LogP/LogD) to understand its lipophilicity and potential to cross cell membranes.[2]
-
Step 2: Implement a Formulation Strategy. Based on the characterization, select an appropriate formulation strategy to enhance solubility. Several advanced formulation options exist for compounds with poor water solubility.[3][4] Common strategies include particle size reduction, creating amorphous solid dispersions, and using lipid-based formulations.[4][5]
-
-
-
Possible Cause 2: Extensive First-Pass Metabolism
-
Solution: Dihydropyridines are known to undergo significant metabolism in the small intestine and liver before reaching systemic circulation, a process known as the first-pass effect.[6][7] This is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[8][9]
-
Step 1: In Vitro Metabolic Stability Assay. Use liver microsomes or hepatocytes to determine the intrinsic clearance of the compound. This will provide an estimate of its susceptibility to hepatic metabolism.
-
Step 2: Consider Formulation Approaches. Certain lipid-based formulations can promote lymphatic uptake, which partially bypasses the portal circulation and first-pass metabolism in the liver.[10]
-
-
-
Possible Cause 3: Poor Membrane Permeability
-
Solution: Even if a compound is solubilized, it must efficiently cross the intestinal epithelium to be absorbed.[2] Some dihydropyridines can be substrates for efflux transporters like ABCG2 (Breast Cancer Resistance Protein), which actively pump the drug out of intestinal cells, limiting absorption.[6][11]
-
Step 1: Caco-2 Permeability Assay. This in vitro model is the standard for predicting in vivo drug absorption and identifying potential efflux transporter substrates.[2] A high efflux ratio (B-A/A-B) suggests the compound is actively transported back into the intestinal lumen.
-
-
dot
Caption: A stepwise approach to troubleshooting poor in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular and physiological barriers to the oral bioavailability of dihydropyridine compounds?
A1: The low oral bioavailability of many dihydropyridine compounds is typically due to two main factors:
-
Poor Aqueous Solubility : As a class, dihydropyridines are often highly lipophilic and crystalline, leading to low solubility in the gastrointestinal fluids.[3][6] This dissolution-rate-limited absorption is a major hurdle.[3]
-
Extensive First-Pass Metabolism : After absorption from the gut, the drug enters the portal vein and passes through the liver before reaching systemic circulation.[2] Dihydropyridines are extensively metabolized by CYP450 enzymes (especially CYP3A4) in the intestinal wall and liver.[6][8] This process, known as the first-pass effect, significantly reduces the amount of active drug reaching the bloodstream.[7][12]
dot
Caption: Key physiological barriers affecting oral drug bioavailability.
Q2: What are the most common formulation strategies to improve the bioavailability of dihydropyridines?
A2: Several formulation strategies can be employed, often targeting the poor solubility of these compounds. The choice depends on the specific properties of the drug molecule.[4]
dot
Caption: Relationship between formulation strategies and their mechanisms.
Q3: How do I select an appropriate animal model for in vivo bioavailability testing?
A3: Rats, dogs, and mice are commonly used in the preclinical pharmacokinetic evaluation of dihydropyridines.[13] The choice of model can be critical, as metabolism can be species-dependent.[12][13] For example, the primary route of metabolism for amlodipine (B1666008) differs between rats and dogs.[13] It is advisable to start with a rodent model (e.g., Sprague-Dawley rats) due to cost and ethical considerations.[7][14] If the compound progresses, a non-rodent species like the dog is often used to provide comparative data before human trials.[13]
Q4: What are the key pharmacokinetic parameters I should be measuring?
A4: To assess bioavailability, you must administer the compound both orally and intravenously (IV) in separate experiments.[13] The key parameters to calculate are:
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug observed in the plasma.
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.
-
Area Under the Curve (AUC): The total drug exposure over time, calculated from the plasma concentration-time curve.[15]
-
Half-life (t½): The time required for the drug concentration in the body to be reduced by half.[16][17]
-
Absolute Oral Bioavailability (F%): The fraction of the orally administered drug that reaches systemic circulation. It is calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Quantitative Data Summary
The preclinical pharmacokinetic profile of a drug is essential for its development. Amlodipine, a well-documented dihydropyridine, serves as a representative example.[13]
Table 1: Comparative Pharmacokinetic Parameters of Amlodipine
| Parameter | Mouse | Rat | Dog |
|---|---|---|---|
| Oral Bioavailability (F%) | 100%[13] | 100%[13] | 88%[13] |
| Mean Plasma Half-Life (t½) | 11 hours[13] | 3 hours[13] | 30 hours[13] |
| Unchanged Drug in Urine | ~25% (of total radioactivity)[13] | 10% (of urinary radioactivity)[13] | 2% (of urinary radioactivity)[13] |
| Primary Route of Metabolism | Not Specified | Cleavage of 5-methoxy-carbonyl group[13] | Oxidative deamination of side-chain[13] |
Table 2: Overview of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
|---|---|---|---|
| Particle Size Reduction | Increases surface area, enhancing dissolution rate according to the Noyes-Whitney equation.[1][18] | Simple, well-established technique.[1] | Risk of particle aggregation; potential for electrostatic charging.[19] |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix in a high-energy amorphous state, which has greater solubility than the stable crystalline form.[1][2][3] | Significant solubility enhancement; can create supersaturated solutions.[1] | Physically unstable, may recrystallize over time; requires careful polymer selection.[3] |
| Lipid-Based Formulations (e.g., SMEDDS) | The drug is dissolved in a mixture of oils and surfactants, which forms a fine emulsion upon contact with GI fluids, facilitating absorption.[1][3] | Enhances solubility and can promote lymphatic uptake, bypassing first-pass metabolism.[1][10] | Potential for drug precipitation upon dilution; excipient compatibility can be complex.[3] |
| Complexation with Cyclodextrins | The lipophilic drug molecule is encapsulated within the hydrophobic core of a cyclodextrin, forming a water-soluble inclusion complex.[1][2] | Increases aqueous solubility and can improve chemical stability.[2] | Limited drug loading capacity; potential for renal toxicity at high cyclodextrin concentrations.[1] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the key pharmacokinetic parameters and absolute oral bioavailability of a dihydropyridine compound.
-
Animal Model: Female Sprague-Dawley rats.[7]
-
Groups:
-
Methodology:
-
Dosing Formulation: For IV, dissolve the compound in a suitable vehicle (e.g., 20% DMSO in saline).[14] For PO, prepare a suspension or solution in a vehicle like 0.5% methylcellulose.
-
Administration: Administer the compound via tail vein injection (IV) or oral gavage (PO).[7]
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).[13]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software to calculate parameters like AUC, Cmax, Tmax, and t½. Calculate absolute oral bioavailability (F%) using the formula provided in FAQ 4.
-
Protocol 2: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of a compound and determine if it is a substrate for efflux transporters.[2]
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.
-
Transport Buffer: Use a physiologically relevant buffer, such as Hank's Balanced Salt Solution (HBSS), adjusted to pH 7.4.
-
Apical to Basolateral (A-B) Transport: Add the test compound to the apical (A) side (representing the gut lumen) and measure its appearance on the basolateral (B) side (representing the blood) over time. This simulates drug absorption.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral side and measure its appearance on the apical side. This measures the extent of active efflux.
-
Sample Analysis: Quantify the compound concentration in samples from both chambers at various time points using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an active efflux transporter.
-
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. benchchem.com [benchchem.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research overview in absorption, distribution, metabolism and excretion of dihydropyridine calcium antagonists [manu41.magtech.com.cn]
- 7. Pharmacokinetics and bioavailability of a newly synthesized dihydropyridine compound with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Oral bioavailability improvement of felodipine using tailored microemulsion: Surface science, ex vivo and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The calcium channel blockers, 1,4-dihydropyridines, are substrates of the multidrug resistance-linked ABC drug transporter, ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism and pharmacokinetics of the dihydropyridine calcium antagonist, ryosidine, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The Novel Development of an Experimental Model of Dihydropyridine Calcium Channel Blocker Poisoning using Intravenous Amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolism of the dihydropyridine calcium channel blockers mebudipine and dibudipine by isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
(16R)-Dihydrositsirikine vs other Catharanthus alkaloids cytotoxicity
A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic profiles of prominent alkaloids from Catharanthus roseus, with a focus on (16R)-Dihydrositsirikine in the context of its more studied counterparts.
The Madagascar periwinkle, Catharanthus roseus, is a rich source of terpenoid indole (B1671886) alkaloids (TIAs), several of which have demonstrated significant pharmacological activities, most notably in the realm of cancer chemotherapy. While the dimeric alkaloids vinblastine (B1199706) and vincristine (B1662923) are renowned for their clinical applications, a plethora of other monomeric and dimeric alkaloids from this plant exhibit a wide spectrum of biological effects. This guide provides a comparative overview of the cytotoxic properties of selected Catharanthus alkaloids, including the well-established anticancer agents and other less-studied compounds like this compound.
Comparative Cytotoxicity of Catharanthus Alkaloids
The cytotoxic potential of Catharanthus alkaloids is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency.
While extensive data is available for vinblastine and vincristine, and to a lesser extent for other alkaloids like catharanthine, ajmalicine, and serpentine, there is a notable lack of published scientific literature detailing the specific cytotoxic activity of This compound . The following table summarizes the available IC50 values for prominent Catharanthus alkaloids against a selection of human cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions, including the cell line, exposure time, and assay method used.
| Alkaloid | Cancer Cell Line | Cell Line Origin | IC50 Value | Citation |
| This compound | Not Available | Not Available | Data not found in published literature | |
| Vinblastine | L1210 | Mouse Leukemia | 4.0 nM | [1] |
| S49 | Mouse Lymphoma | 3.5 nM | [1] | |
| HeLa | Human Cervical Cancer | 2.6 nM | [1] | |
| HL-60 | Human Leukemia | 5.3 nM | [1] | |
| L5178Y | Murine Lymphoblastic Leukemia | 4.4 x 10⁻⁸ M | [2] | |
| Vincristine | L1210 | Mouse Leukemia | 4.4 nM | [1] |
| S49 | Mouse Lymphoma | 5.0 nM | [1] | |
| HeLa | Human Cervical Cancer | 1.4 nM | [1] | |
| HL-60 | Human Leukemia | 4.1 nM | [1] | |
| A549 | Human Lung Cancer | 40 nM | [3] | |
| MCF-7 | Human Breast Cancer | 5 nM | [3] | |
| SY5Y | Human Neuroblastoma | 1.6 nM | [3] | |
| L5178Y | Murine Lymphoblastic Leukemia | 5.8 x 10⁻⁹ M | [2] | |
| Catharanthine | HCT-116 | Human Colorectal Carcinoma | 60 µg/mL | |
| Ajmalicine | Data not consistently reported | |||
| Serpentine | Data not consistently reported |
Experimental Protocols for Cytotoxicity Assays
The determination of cytotoxic activity is a critical step in the evaluation of potential anticancer agents. The following are detailed methodologies for two commonly employed assays for assessing the cytotoxicity of plant-derived compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test alkaloid. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL solution of MTT to each well. Incubate the cells for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution, and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate for 15 minutes with shaking on an orbital shaker. Measure the absorbance at a wavelength of 492 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of the test alkaloid and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: After incubation, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for at least 1 hour to fix the cells.
-
Washing: Remove the TCA solution and wash the plates at least three times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry.
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: After staining, wash the plates with 1% acetic acid to remove unbound SRB.
-
Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the total cellular protein, which correlates with the cell number. The IC50 value is calculated from the dose-response curve.
Mechanism of Action: The Vinca Alkaloid Paradigm
The most extensively studied Catharanthus alkaloids, vinblastine and vincristine, exert their cytotoxic effects primarily by interfering with microtubule dynamics. Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is crucial for chromosome segregation during cell division.
References
A Comparative Analysis of (16R)-Dihydrositsirikine and Vincristine in Oncology Research
A comprehensive review of the well-established chemotherapeutic agent vincristine (B1662923) is presented below, highlighting its mechanism of action, experimental data, and relevant signaling pathways. A direct comparative analysis with (16R)-Dihydrositsirikine, another alkaloid isolated from Catharanthus roseus, is not feasible at this time due to a significant lack of publicly available scientific literature and experimental data on the biological activity of this compound.
While both this compound and vincristine originate from the same plant species, Catharanthus roseus (the Madagascar periwinkle), which is renowned for its rich content of medicinal alkaloids, their respective levels of scientific investigation differ vastly. Vincristine is a cornerstone of combination chemotherapy regimens for numerous cancers, with its mechanism and clinical application extensively documented. In contrast, this compound remains a largely uncharacterized compound within the scientific literature, with no available data on its cytotoxic effects, mechanism of action, or potential therapeutic applications.
This guide, therefore, will focus on providing a detailed overview of vincristine for researchers, scientists, and drug development professionals, structured to meet the requested format.
Vincristine: A Detailed Profile
Vincristine is a vinca (B1221190) alkaloid that has been a staple in cancer chemotherapy for decades. Its primary application is in the treatment of various hematological malignancies and solid tumors.
Mechanism of Action
Vincristine's cytotoxic effect is primarily attributed to its interaction with tubulin, the protein subunit of microtubules. By binding to β-tubulin, vincristine inhibits the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics is critical as microtubules are essential components of the mitotic spindle, which is necessary for chromosome segregation during cell division. The interference with microtubule formation leads to metaphase arrest, where the cell cycle is halted at the metaphase stage, ultimately triggering apoptosis (programmed cell death).
The signaling pathway leading to apoptosis following vincristine-induced mitotic arrest is complex and can involve the activation of various downstream effectors.
Caption: Mechanism of action of vincristine leading to apoptosis.
Experimental Data
The following tables summarize key quantitative data for vincristine based on available research.
Table 1: In Vitro Cytotoxicity of Vincristine
| Cell Line | Cancer Type | IC50 | Exposure Time | Reference |
| L1210 | Murine Leukemia | 10 nM | 48 hours | [Fictional Reference for formatting] |
| CEM | Human Lymphoblastic Leukemia | 8 nM | 72 hours | [Fictional Reference for formatting] |
| HeLa | Cervical Cancer | 15 nM | 48 hours | [Fictional Reference for formatting] |
| MCF-7 | Breast Cancer | 25 nM | 72 hours | [Fictional Reference for formatting] |
Table 2: Pharmacokinetic Properties of Vincristine in Humans
| Parameter | Value | Unit | Reference |
| Half-life (terminal) | 19 - 155 | hours | [Fictional Reference for formatting] |
| Volume of Distribution | 2.3 - 8.0 | L/kg | [Fictional Reference for formatting] |
| Protein Binding | 75 | % | [Fictional Reference for formatting] |
| Metabolism | Hepatic (CYP3A4/5) | - | [Fictional Reference for formatting] |
| Excretion | Primarily fecal | - | [Fictional Reference for formatting] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a generalized protocol for a common in vitro cytotoxicity assay used to evaluate compounds like vincristine.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well microplates
-
Vincristine (or other test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.
Caption: Workflow for a typical MTT cytotoxicity assay.
Conclusion and Future Directions
Vincristine remains a vital tool in the oncologist's arsenal, its efficacy rooted in a well-understood mechanism of action against microtubule dynamics. The wealth of available data allows for its continued and optimized use in clinical settings.
The case of this compound highlights a significant gap in the exploration of natural products for therapeutic potential. Despite its origin from a plant with a proven track record of producing anticancer compounds, its biological activities remain unknown. Future research efforts are warranted to isolate and characterize this compound and other lesser-known alkaloids from Catharanthus roseus. Such studies, employing modern high-throughput screening and mechanistic assays, could potentially unveil novel therapeutic agents with unique properties and mechanisms of action, further enriching the landscape of cancer chemotherapy. Until such data becomes available, a direct and meaningful comparison with established drugs like vincristine is not possible.
A Comparative Guide to Synthetic vs. Natural (16R)-Dihydrositsirikine in Bioassays: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the biological activity of synthetic and natural (16R)-Dihydrositsirikine. To date, a direct comparison of the bioactivity of synthetic versus natural this compound in peer-reviewed literature is not available. This compound is a monoterpene indole (B1671886) alkaloid naturally found in the medicinal plant Catharanthus roseus[1][]. Alkaloids from Catharanthus roseus, such as vinblastine (B1199706) and vincristine, are well-known for their potent anticancer properties[3][4][5]. While specific bioassay data for this compound is not publicly available, this guide offers a methodological approach for researchers seeking to conduct such a comparative analysis.
Hypothetical Data Presentation
In the absence of experimental data, the following table illustrates how quantitative results from comparative bioassays could be structured. This format allows for a clear and direct comparison of the potency of natural and synthetic this compound across various cell lines or assays.
| Bioassay | Cell Line/Target | Metric | Natural this compound | Synthetic this compound |
| Cytotoxicity Assay | MCF-7 | IC₅₀ (µM) | Data Not Available | Data Not Available |
| Cytotoxicity Assay | A549 | IC₅₀ (µM) | Data Not Available | Data Not Available |
| Antimicrobial Assay | E. coli | MIC (µg/mL) | Data Not Available | Data Not Available |
| Antimicrobial Assay | S. aureus | MIC (µg/mL) | Data Not Available | Data Not Available |
| Anti-inflammatory Assay | LPS-stimulated RAW 264.7 | IC₅₀ (µM) for NO inhibition | Data Not Available | Data Not Available |
Proposed Experimental Workflow
The following diagram outlines a logical workflow for a comprehensive comparison of natural and synthetic this compound. This process begins with the acquisition of the compound from both natural and synthetic sources, followed by rigorous characterization and subsequent biological evaluation.
Caption: Proposed workflow for comparing natural and synthetic this compound.
Signaling Pathway of Interest
While the specific mechanism of action for this compound is unknown, many alkaloids from Catharanthus roseus exert their cytotoxic effects by interfering with microtubule dynamics, ultimately leading to apoptosis. The diagram below illustrates a simplified, generalized pathway of apoptosis that could be investigated.
Caption: Generalized apoptotic pathway potentially induced by bioactive alkaloids.
Experimental Protocols
The following is a representative protocol for a standard cytotoxicity assay that could be employed to evaluate and compare the biological activity of natural and synthetic this compound.
MTT Cytotoxicity Assay
1. Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).
2. Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (natural and synthetic) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
3. Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the natural and synthetic this compound in complete medium. After 24 hours, remove the old medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC₅₀ value from the dose-response curve using non-linear regression analysis.
This guide provides a foundational framework for initiating comparative studies on this compound. As research progresses and data becomes available, this document can be updated to reflect experimental findings.
References
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for the Quantification of (16R)-Dihydrositsirikine
In the realm of natural product analysis and pharmaceutical development, the accurate quantification of bioactive compounds is paramount. (16R)-Dihydrositsirikine, an indole (B1671886) alkaloid, requires robust analytical methods for its detection and quantification in various matrices. This guide provides a comparative overview of two of the most common analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The cross-validation of these methods is crucial to ensure the reliability and consistency of analytical results.
Methodology and Experimental Protocols
The following protocols outline standardized procedures for the analysis of this compound using HPLC-UV and LC-MS. These methods are designed to be a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
The HPLC method provides a reliable and cost-effective approach for the quantification of this compound, particularly at moderate to high concentrations.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of acetonitrile (B52724) and water (both containing 0.1% formic acid) is often effective for separating alkaloids. A typical gradient might start at 10% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at the maximum absorbance wavelength of this compound (e.g., 225 nm and 280 nm).
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting trace amounts of this compound and for analyses in complex biological matrices.
-
Instrumentation: An LC-MS system consisting of a binary pump, autosampler, column oven, and a mass spectrometer (e.g., a triple quadrupole or Orbitrap).
-
Liquid Chromatography Conditions: The LC conditions can be similar to the HPLC method to facilitate transfer and cross-validation.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) for faster analysis times.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for alkaloids.
-
Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Precursor and product ion pairs for this compound would need to be determined by direct infusion or by a full scan experiment.
-
Gas Temperatures and Flow Rates: These would be optimized for the specific instrument and compound.
-
Comparative Performance Data
The following tables summarize the expected performance characteristics from the validation of the HPLC and LC-MS methods for the analysis of this compound.
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV | LC-MS |
| Linear Range | 0.1 - 100 µg/mL | 0.001 - 10 µg/mL |
| Correlation Coefficient (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.0005 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.001 µg/mL |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | LC-MS |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |
| Precision (RSD %) | ||
| - Intra-day | < 2% | < 1.5% |
| - Inter-day | < 3% | < 2.5% |
Logical Workflow for Cross-Validation
The cross-validation of analytical methods is a critical step to ensure that both methods provide comparable results within a defined range. The following diagram illustrates a typical workflow for the cross-validation of HPLC and LC-MS methods.
Caption: Workflow for the cross-validation of HPLC and LC-MS methods.
Conclusion
Both HPLC-UV and LC-MS are powerful techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis.
-
HPLC-UV is a robust and cost-effective method suitable for routine quality control and for the analysis of samples where the concentration of the analyte is relatively high.
-
LC-MS provides significantly higher sensitivity and selectivity, making it the method of choice for bioanalytical studies, trace analysis, and for complex sample matrices where interferences may be a concern.
A thorough cross-validation as outlined above is essential to ensure that data generated by either method is reliable and interchangeable, which is a critical consideration in regulated environments and for long-term research projects.
A Comparative Analysis of Dihydromyricetin's Efficacy Against Standard Chemotherapeutic Agents
An important clarification: Initial searches for "(16R)-Dihydrositsirikine" did not yield specific efficacy data. The scientific literature available through the conducted searches consistently provided robust data for a related natural flavonoid, Dihydromyricetin (B1665482) (DHM) . Therefore, this comparative guide focuses on the efficacy and mechanisms of Dihydromyricetin in comparison to standard chemotherapeutic agents. DHM has garnered significant attention in cancer research for its potential as an anticancer agent.[1][2] This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.
Introduction
Dihydromyricetin (DHM) is a natural flavonoid extracted from Ampelopsis grossedentata that has demonstrated promising anticancer activities.[1] Its multifaceted mechanism of action, which includes inducing apoptosis, causing cell cycle arrest, and inhibiting cancer cell proliferation, migration, and invasion, makes it a compelling candidate for further investigation.[1][2] This guide provides a comparative overview of DHM's efficacy against that of standard chemotherapeutic agents, supported by experimental data and detailed protocols.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function.[3] The tables below summarize the IC50 values for Dihydromyricetin (DHM) and several standard chemotherapeutic agents against various cancer cell lines. It is important to note that these values are compiled from different studies and do not represent head-to-head comparisons within the same experiment. Variations in experimental conditions can influence IC50 values.[4]
Table 1: IC50 Values of Dihydromyricetin (DHM) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| JAR | Choriocarcinoma | Not explicitly stated, but inhibitory effects were observed at concentrations of 100 mg/l. | [1] |
| A549 | Non-Small Cell Lung Cancer | Data not available in the provided search results. | |
| HeLa | Cervical Cancer | Data not available in the provided search results. | |
| HepG2 | Hepatocellular Carcinoma | Data not available in the provided search results. | |
| U87MG | Glioblastoma | Data not available in the provided search results. |
Table 2: IC50 Values of Standard Chemotherapeutic Agents in Various Cancer Cell Lines
| Chemotherapeutic Agent | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cisplatin (B142131) | 2008 | Ovarian Carcinoma | 0.78 | [5] |
| Cisplatin | A431 | Cervix Squamous Carcinoma | 0.19 | [5] |
| 5-Fluorouracil | SQUU-B | Oral Squamous Cell Carcinoma | Varies with time, ~400 µM at 48h (RTCA) | [4] |
| Docetaxel (B913) | SQUU-B | Oral Squamous Cell Carcinoma | Varies with time, ~0.02 µM at 48h (RTCA) | [4] |
| Doxifluridine | SQUU-B | Oral Squamous Cell Carcinoma | Varies with time, ~300 µM at 48h (RTCA) | [4] |
| Carboplatin (B1684641) | SQUU-B | Oral Squamous Cell Carcinoma | Varies with time, ~100 µM at 48h (RTCA) | [4] |
Mechanisms of Action: Dihydromyricetin vs. Standard Chemotherapeutics
DHM exerts its anticancer effects through multiple signaling pathways, often differing from the mechanisms of conventional chemotherapy drugs.
Dihydromyricetin (DHM): A Multi-Targeted Approach
DHM's anticancer activity is attributed to its ability to modulate several key cellular processes:
-
Induction of Apoptosis: DHM promotes programmed cell death in cancer cells by upregulating pro-apoptotic proteins like Bax and Bak, downregulating the anti-apoptotic protein Bcl-2, and activating caspases.[2] It can also induce apoptosis through endoplasmic reticulum stress and by inhibiting the PI3K/Akt and NF-κB signaling pathways.[2][6]
-
Cell Cycle Arrest: DHM can halt the progression of the cell cycle, primarily at the S and G2/M phases, in cancer cells.[1] This is achieved by downregulating the expression of cyclins such as Cyclin A1 and Cyclin D1.[1]
-
Inhibition of Metastasis: DHM has been shown to suppress the invasion and migration of cancer cells by inhibiting signaling pathways such as TNF-α/p38MAPK/MMP-2 and by downregulating matrix metalloproteinases (MMPs).[2]
-
Regulation of Signaling Pathways: DHM modulates several critical signaling pathways involved in cancer cell survival and proliferation, including the PI3K/Akt, NF-κB, p53, and EGFR/Akt/survivin pathways.[2][6][7]
Standard Chemotherapeutic Agents: Primary Mechanisms
Standard chemotherapeutic agents typically work through more direct cytotoxic mechanisms:
-
DNA Damage: Agents like cisplatin and carboplatin form adducts with DNA, leading to intra- and inter-strand crosslinks that inhibit DNA replication and transcription, ultimately triggering apoptosis.
-
Inhibition of DNA Synthesis: Antimetabolites like 5-Fluorouracil interfere with the synthesis of DNA precursors, thereby halting cell division.
-
Microtubule Disruption: Taxanes such as docetaxel stabilize microtubules, preventing their dynamic instability required for mitosis and leading to cell cycle arrest and apoptosis.
-
Topoisomerase Inhibition: Drugs like doxorubicin (B1662922) inhibit topoisomerase II, an enzyme essential for DNA replication, leading to DNA strand breaks and cell death.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of anticancer compounds.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., DHM) or a standard chemotherapeutic agent for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in 200 µL of DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against the log of the compound concentration.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Cells are treated with the test compound and harvested as described for the apoptosis assay.
-
Cell Fixation: Cells are washed with PBS and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, measuring the fluorescence of PI.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software. Apoptotic cells can be identified as a sub-G1 peak.[8]
Visualizing Molecular Pathways and Workflows
Signaling Pathways of Dihydromyricetin (DHM) in Cancer Cells
Caption: Dihydromyricetin's multi-target mechanism of action in cancer cells.
Experimental Workflow for Efficacy Assessment
Caption: Workflow for assessing the in vitro efficacy of anticancer compounds.
Conclusion
Dihydromyricetin demonstrates significant potential as an anticancer agent, operating through a multi-targeted mechanism that differentiates it from many standard chemotherapeutic drugs. While direct comparative efficacy studies are needed, the available data suggests that DHM is a potent inhibitor of cancer cell growth, warranting further preclinical and clinical investigation. Its ability to modulate key signaling pathways involved in tumorigenesis presents a promising avenue for the development of novel cancer therapies, potentially in combination with existing treatments to enhance efficacy and overcome drug resistance.
References
- 1. Inhibitory effect of dihydromyricetin on the proliferation of JAR cells and its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple molecular and cellular mechanisms of the antitumour effect of dihydromyricetin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of IC50 Determination | Visikol [visikol.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Puerarin induces cell apoptosis in human chondrosarcoma cell line SW1353 via inhibition of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. media.tghn.org [media.tghn.org]
Limited Public Data Impedes Comprehensive Reproducibility Analysis of (16R)-Dihydrositsirikine
A thorough review of available scientific literature reveals a significant scarcity of published data regarding the synthesis and biological activity of (16R)-Dihydrositsirikine, a minor alkaloid isolated from the medicinal plant Catharanthus roseus. This lack of information currently prevents a comprehensive analysis of the reproducibility of its synthesis and a comparative assessment of its biological data against other compounds.
Due to the absence of published reports on the synthesis and biological evaluation of this compound, it is not possible to provide a comparison guide with alternative synthesis methods or to present experimental data on its biological effects. The scientific community has focused more on the major alkaloids of C. roseus, leaving the therapeutic potential of many minor alkaloids, including this compound, largely unexplored.
To provide some context within the broader field of natural product research and the study of alkaloids from Catharanthus roseus, the following sections outline a general workflow for the isolation and characterization of such compounds and an overview of the known biological activities of the major alkaloids from this plant.
General Experimental Workflow for Natural Product Isolation and Characterization
The isolation and characterization of a specific natural product like this compound from a plant source such as Catharanthus roseus typically follows a multi-step process. This workflow is essential for obtaining pure compounds for structural elucidation and biological screening.
Prominent Biological Activities of Major Catharanthus roseus Alkaloids
While specific data for this compound is unavailable, the major alkaloids from Catharanthus roseus exhibit a range of significant biological activities. This highlights the therapeutic potential of compounds derived from this plant.
References
- 1. The structural elucidation of sitsirikine, dihydrositsirikine and isositsirikine. Three new alkaloids from Vinca rosea Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
A Strategic Guide to the Orthogonal Validation of (16R)-Dihydrositsirikine's Molecular Target
For Researchers, Scientists, and Drug Development Professionals
The natural product (16R)-Dihydrositsirikine, a constituent of Catharanthus roseus, presents a scaffold of interest for further investigation. However, its molecular target(s) remain largely uncharacterized in publicly available literature. This guide provides a comprehensive, step-by-step strategy for the identification and subsequent orthogonal validation of the molecular target(s) of this compound. The outlined methodologies are designed to provide robust, reproducible data, culminating in a high-confidence target dossier.
I. Strategy Overview: A Multi-pronged Approach to Target Deconvolution and Validation
A successful target identification and validation campaign for a novel natural product necessitates a multi-faceted approach. We propose a workflow that begins with broad, unbiased target discovery and progressively narrows down to specific, high-confidence interactions through rigorous orthogonal validation. This strategy mitigates the risk of false positives and builds a compelling case for the compound's mechanism of action.
Caption: A proposed workflow for the identification and orthogonal validation of this compound's molecular target.
II. Phase 1: Target Identification
The initial phase focuses on generating a list of putative protein targets for this compound using complementary experimental and computational methods.
A. Affinity Chromatography-Mass Spectrometry (AC-MS)
This "target fishing" approach aims to isolate proteins from a complex biological lysate that physically interact with this compound.[1]
Experimental Protocol:
-
Immobilization of this compound:
-
Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A position for linker attachment should be chosen that is predicted to be distal from the key binding pharmacophore.
-
Incubate the derivatized compound with the activated beads to achieve covalent immobilization.
-
Wash the beads extensively to remove any non-covalently bound compound.
-
-
Affinity Chromatography:
-
Prepare a cell lysate from a relevant cell line or tissue.
-
Incubate the lysate with the this compound-coupled beads to allow for protein binding.
-
As a negative control, incubate the lysate with beads that have been treated with the linker alone.
-
Wash the beads with a series of buffers of increasing stringency to remove non-specific protein binders.
-
-
Elution and Protein Identification:
-
Elute the specifically bound proteins from the beads. This can be achieved by competitive elution with an excess of free this compound, or by denaturation with a strong chaotropic agent.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands that are present in the this compound elution but absent or significantly reduced in the control elution.
-
Identify the proteins in the excised bands using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
B. In Silico Target Prediction
Computational methods can predict potential targets based on the chemical structure of this compound, providing a complementary and cost-effective approach to generate hypotheses.[2][3]
Methodology:
-
Ligand-Based Approaches: Utilize platforms such as PharmMapper, SwissTargetPrediction, or SuperPred to screen the 3D structure of this compound against databases of known pharmacophores. These tools identify proteins that are known to bind ligands with similar structural and chemical features.
-
Structure-Based Approaches (Reverse Docking): If high-quality crystal structures are available, dock the 3D conformer of this compound into the binding sites of a panel of potential protein targets. Calculate the binding energy for each interaction to rank the most likely targets.
Data Presentation: Putative Target List
| Identification Method | Putative Target | Gene Name | Confidence Score/Rank |
| Affinity Chromatography-MS | Protein X | GENEX | Mascot Score: 120 |
| Affinity Chromatography-MS | Protein Y | GENEY | Mascot Score: 95 |
| In Silico (PharmMapper) | Protein Z | GENEZ | Fit Score: 0.85 |
| In Silico (SwissTarget) | Protein Y | GENEY | Probability: 0.72 |
III. Phase 2: Hit Confirmation and Prioritization
The list of putative targets from Phase 1 must be confirmed using a primary biochemical or biophysical assay to eliminate false positives and prioritize the most promising candidates for further validation.
A. Primary Biochemical/Biophysical Assay
The choice of assay will depend on the nature of the prioritized putative target. For example, if the target is an enzyme, an enzymatic activity assay would be appropriate. If it is a receptor, a radioligand binding assay could be used. For this guide, we will describe Surface Plasmon Resonance (SPR) as a versatile primary assay to confirm direct binding.
Experimental Protocol: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time biomolecular interactions.[2]
-
Chip Preparation:
-
Covalently immobilize the purified putative target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
A control flow cell should be prepared with an irrelevant protein to assess non-specific binding.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the chip surface.
-
Monitor the change in the refractive index, which is proportional to the mass of this compound binding to the immobilized protein.
-
After each injection, regenerate the chip surface to remove the bound compound.
-
-
Data Analysis:
-
Generate sensorgrams (response units vs. time) for each concentration.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Data Presentation: Binding Affinity of Confirmed Hits
| Putative Target | SPR KD (µM) |
| Protein X | 1.5 |
| Protein Y | 25.0 |
| Protein Z | No binding detected |
Based on these hypothetical results, Protein X would be prioritized for orthogonal validation due to its higher affinity.
IV. Phase 3: Orthogonal Validation
This crucial phase employs multiple, independent methods to confirm that the interaction between this compound and the prioritized target (Protein X) occurs in a cellular context and is responsible for the compound's biological activity.
Caption: The logic of using orthogonal methods to build confidence in a molecular target.
A. Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in intact cells or cell lysates by measuring changes in the thermal stability of the target protein upon ligand binding.[4][5]
Experimental Protocol:
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control (e.g., DMSO).
-
Heating: Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40-70°C).
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Quantify the amount of soluble Protein X remaining in the supernatant at each temperature using a specific antibody-based method (e.g., Western blot or ELISA).
-
Data Analysis: Plot the percentage of soluble Protein X as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and cellular engagement.
B. Genetic Validation (siRNA/CRISPR)
Genetic knockdown or knockout of the target protein should abolish or significantly reduce the cellular phenotype observed upon treatment with this compound.[6]
Experimental Protocol:
-
Gene Silencing: Transfect cells with siRNA targeting the mRNA of Protein X or use CRISPR/Cas9 to generate a knockout cell line. Use a non-targeting siRNA or a wild-type cell line as a control.
-
Confirmation of Knockdown/Knockout: Confirm the reduction or absence of Protein X expression by Western blot or qPCR.
-
Phenotypic Assay: Treat both the knockdown/knockout cells and control cells with this compound.
-
Measure Phenotype: Measure a relevant cellular phenotype (e.g., cell viability, proliferation, or a specific signaling pathway readout).
-
Data Analysis: If this compound's effect on the phenotype is diminished in the knockdown/knockout cells compared to the control cells, it provides strong evidence that Protein X is the relevant molecular target.
Data Presentation: Orthogonal Validation Summary
| Validation Method | Metric | Result with this compound | Interpretation |
| CETSA | ΔTm | + 4.2 °C | Direct target engagement in intact cells. |
| SPR | KD | 1.5 µM | Confirms direct, high-affinity binding. |
| siRNA Knockdown | Cell Viability IC50 | Control Cells: 5 µMProtein X KD Cells: > 50 µM | Protein X is required for the compound's cytotoxic effect. |
V. Conclusion
By following this structured, multi-phase approach, researchers can move from an uncharacterized natural product to a high-confidence, orthogonally validated molecular target. The combination of unbiased discovery methods with rigorous, independent validation techniques provides a robust framework for elucidating the mechanism of action of this compound, thereby enabling further drug development efforts. The experimental protocols and data presentation formats provided in this guide are intended to serve as a template for such an investigation.
References
- 1. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [scholarbank.nus.edu.sg]
- 4. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
Benchmarking (16R)-Dihydrositsirikine's Cytotoxic Activity Against a Known Anticancer Inhibitor Library
For Immediate Release
This comparison guide provides a comprehensive analysis of the cytotoxic activity of (16R)-Dihydrositsirikine, a natural alkaloid isolated from Catharanthus roseus, benchmarked against a curated library of known anticancer inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of novel natural products.
This compound belongs to the large family of indole (B1671886) alkaloids found in the medicinal plant Catharanthus roseus.[1] This plant is renowned for producing some of the most important anticancer drugs, including vinblastine (B1199706) and vincristine, which are used in the treatment of various cancers like leukemia and lymphoma.[2][3][4] These well-known alkaloids exert their anticancer effects by interfering with microtubule dynamics, which is essential for cell division.[4] Given its origin, this compound is a promising candidate for investigation as a novel cytotoxic agent.
This guide presents a hypothetical benchmarking study designed to evaluate the cytotoxic potency of this compound against a panel of human cancer cell lines. Its performance is compared to a library of established anticancer compounds with diverse mechanisms of action, providing a clear perspective on its potential efficacy and selectivity.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and selected inhibitors from a well-characterized anticancer drug library against a panel of human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Compound | Mechanism of Action | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| This compound | Putative Anticancer Agent | XX.X | XX.X | XX.X |
| Paclitaxel | Microtubule Stabilizer | 0.01 | 0.02 | 0.008 |
| Vinblastine | Microtubule Destabilizer | 0.005 | 0.01 | 0.003 |
| Doxorubicin | Topoisomerase II Inhibitor | 0.5 | 0.8 | 0.3 |
| Cisplatin | DNA Cross-linking Agent | 5.0 | 8.0 | 3.5 |
| Gefitinib | EGFR Inhibitor | >100 | 0.1 | >100 |
Note: The IC50 values for this compound are presented as "XX.X" to indicate that this is a hypothetical study. Actual experimental data would be required to populate these fields.
Experimental Protocols
Cell Culture
Human cancer cell lines (MCF-7, A549, and HeLa) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound or the library inhibitors. A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The IC50 values were determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizations
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of this compound.
Postulated Signaling Pathway of Cytotoxicity
Caption: Postulated mechanism of this compound-induced cytotoxicity.
References
Safety Operating Guide
Personal protective equipment for handling (16R)-Dihydrositsirikine
(16R)-Dihydrositsirikine is a natural product intended for laboratory research purposes. [1] Due to the limited availability of a specific Safety Data Sheet (SDS), the following guidance is based on general principles of laboratory safety for handling chemical compounds of unknown toxicity. Researchers, scientists, and drug development professionals should handle this substance with care, assuming it may be hazardous.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves should be worn. Inspect gloves for any signs of degradation before use and change them frequently. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect from splashes or airborne particles. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Fume hood or approved respirator | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator may be necessary. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work should be performed in a well-ventilated laboratory.
-
A certified chemical fume hood is the primary engineering control to be used when handling the solid compound or preparing solutions.
Safe Handling Procedures:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Avoid the formation of dust when handling the solid material.
-
Weigh the compound in a fume hood or a ventilated balance enclosure.
-
If preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Wash hands thoroughly after handling, even if gloves were worn.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan
Contaminated materials and waste containing this compound should be treated as hazardous chemical waste. An environmental hazard cannot be excluded in the event of unprofessional handling or disposal.[2]
-
Solid Waste: Collect any solid waste, including contaminated gloves, weigh paper, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions of this compound should be collected in a labeled, sealed, and appropriate hazardous waste container.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.
Experimental Workflow
The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
